2-(1,3-Dioxolan-2-yl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24295-04-3 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole (CAS Number: 24295-04-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Properties and Data
This compound, with the CAS number 24295-04-3, is a chemical compound featuring a thiazole ring substituted at the 2-position with a 1,3-dioxolane group.[1] This unique combination of two heterocyclic moieties makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24295-04-3 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Boiling Point | 256.5 ± 35.0 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Density | Not available |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the reaction of a suitable α-haloketone or α-haloaldehyde bearing the 1,3-dioxolane moiety with a thioamide.
Proposed Synthetic Workflow:
Caption: Proposed Hantzsch synthesis of this compound.
General Experimental Considerations (based on Hantzsch Thiazole Synthesis):
-
Reaction Setup: The α-haloketone and thioamide would be dissolved in a suitable solvent, such as ethanol or a similar polar solvent.
-
Reaction Conditions: The reaction mixture would likely be heated under reflux to facilitate the cyclocondensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The resulting crude product would then be purified using techniques such as column chromatography or recrystallization to yield the pure this compound.
Spectroscopic Data
Although specific spectroscopic data for this compound is not publicly available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from related compounds. Chemical suppliers like Synblock indicate the availability of NMR, HPLC, and LC-MS data upon request.[1]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Signals for the thiazole ring protons. - A singlet for the methine proton of the dioxolane ring. - A multiplet for the methylene protons of the dioxolane ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the thiazole ring. - A signal for the acetal carbon of the dioxolane ring. - A signal for the equivalent methylene carbons of the dioxolane ring. |
| IR Spectroscopy | - Characteristic C=N and C-S stretching vibrations from the thiazole ring. - C-O stretching vibrations from the dioxolane ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 157.19 g/mol . |
Biological Activity and Drug Development Potential
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[3][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][5][6]
While no specific biological studies have been published for this compound itself, its structural components suggest potential for biological activity. The 1,3-dioxolane moiety is also found in various biologically active molecules and can influence properties such as solubility and metabolic stability.
Potential Drug Discovery Workflow:
Caption: A logical workflow for the evaluation of this compound in drug discovery.
Researchers can utilize this compound as a starting material for the synthesis of novel compound libraries. These libraries can then be screened against various biological targets to identify lead compounds for further development. The dioxolane group can serve as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive functional group for further chemical modifications.
Safety and Handling
Detailed safety data sheets (SDS) for this compound are available from various chemical suppliers.[7][8] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
General Safety Precautions:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[9]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label.
This technical guide provides a summary of the available information on this compound. Further research is required to fully elucidate its properties, develop specific synthetic protocols, and explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Thiazole, 2-(1,3-dioxolan-2-yl)- | 24295-04-3 [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,3-Dioxolan-2-yl)thiazole. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-established chemistry of the thiazole and 1,3-dioxolane moieties. This guide also outlines general synthetic and characterization methodologies applicable to this class of compounds and touches upon the broader biological significance of the thiazole scaffold in drug discovery.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] The thiazole nucleus is a key structural component in a variety of natural products, pharmaceuticals, and functional materials.[3][4] Its aromatic nature and multiple reactive sites make it a versatile building block for the synthesis of diverse molecular architectures.[4] The incorporation of a 1,3-dioxolane group at the 2-position of the thiazole ring introduces a protected carbonyl functionality, offering further synthetic utility and potentially modulating the molecule's physicochemical and biological properties. This guide focuses on the specific compound this compound, providing a foundational understanding for researchers exploring its potential.
Physical and Chemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported. However, based on available information for the compound and general principles of related structures, the following properties can be summarized.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | [5][6] |
| Molecular Weight | 157.19 g/mol | [5][6] |
| CAS Number | 24295-04-3 | [5][6][7] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Solubility | Expected to be soluble in most organic solvents.[1] |
General Characteristics
This compound is expected to be a liquid or a low-melting solid at room temperature, similar to other small molecule thiazole derivatives.[1] The presence of the polar dioxolane and thiazole rings suggests it would be miscible with a range of organic solvents.[1]
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by the electronic properties of the thiazole ring.
Reactivity of the Thiazole Ring
The thiazole ring is an aromatic system, which influences its reactivity.[4][8] Key reactivity features include:
-
Basicity: Thiazoles are significantly less basic than imidazoles, with a pKa of approximately 2.5 for the conjugate acid.[8] Protonation occurs at the nitrogen atom.[9]
-
Acidity of C2-H: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents.[8][9] However, in the target molecule, this position is substituted.
-
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, typically at the C5 position, which is the most electron-rich.[9]
-
Nucleophilic Substitution: The C2 position is susceptible to nucleophilic attack, especially if a good leaving group is present.[9]
General Synthetic Approaches
The synthesis of 2-substituted thiazoles can be achieved through various established methods. The most prominent is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[10] For this compound, a plausible synthetic route could involve the reaction of a suitable thioamide with a halo-substituted 1,3-dioxolane derivative.
Another approach involves the modification of a pre-formed thiazole ring. For instance, 2-(Trimethylsilyl)thiazole can serve as a stable equivalent of 2-lithiothiazole, reacting with various electrophiles to introduce substituents at the C2 position.[11]
Experimental Protocols: General Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the thiazole ring typically resonate in the region of 7.0-9.0 ppm.[8] The protons of the 1,3-dioxolane ring would be expected to appear as multiplets in the 3.5-4.5 ppm range, with the methine proton appearing as a singlet further downfield.
-
¹³C NMR: The carbon atoms of the thiazole ring exhibit characteristic shifts in the aromatic region (typically 110-170 ppm). The carbons of the dioxolane ring would appear in the aliphatic region.
A general protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and recording the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).[12]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands for this compound would include:
-
C-H stretching (aromatic and aliphatic)
-
C=N and C=C stretching from the thiazole ring
-
C-O stretching from the dioxolane ring
-
C-S stretching vibrations
Spectra are typically recorded on a neat sample or as a KBr pellet.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 157. Fragmentation may involve the loss of the dioxolane moiety or cleavage of the thiazole ring.[1]
Potential Biological Significance
While no specific biological activities have been reported for this compound, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3] Thiazole derivatives have demonstrated a wide range of therapeutic applications, including:
The presence of the 1,3-dioxolane group could influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability, making it an interesting candidate for further biological evaluation.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic and characterization workflow for this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a molecule of interest due to the combined presence of the versatile thiazole ring and the synthetically useful 1,3-dioxolane moiety. Although specific experimental data is scarce, this guide provides a solid foundation of its expected physical and chemical properties based on the established principles of its constituent functional groups. The outlined general synthetic and characterization protocols offer a practical starting point for researchers aiming to work with this compound. Given the broad biological importance of thiazole derivatives, this compound represents a promising, yet underexplored, scaffold for future research in drug discovery and materials science.
References
- 1. jetir.org [jetir.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]
- 6. chemscene.com [chemscene.com]
- 7. Thiazole, 2-(1,3-dioxolan-2-yl)- | 24295-04-3 [chemicalbook.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. wjrr.org [wjrr.org]
- 11. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]
- 12. impactfactor.org [impactfactor.org]
- 13. chemrevlett.com [chemrevlett.com]
An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its molecular structure, chemical formula, and key physicochemical properties. A plausible experimental protocol for its synthesis via the acetalization of 2-thiazolecarboxaldehyde is presented, based on established chemical principles. Furthermore, the known biological activities of related thiazole and dioxolane-containing compounds are discussed to highlight the potential therapeutic applications of this molecule.
Molecular Structure and Chemical Formula
This compound is a bicyclic heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 1,3-dioxolane ring. The thiazole ring is a five-membered aromatic ring containing one sulfur and one nitrogen atom. The 1,3-dioxolane ring is a five-membered saturated ring with two oxygen atoms at positions 1 and 3.
Molecular Formula: C₆H₇NO₂S[1]
Molecular Weight: 157.19 g/mol [1]
CAS Number: 24295-04-3[1]
Chemical Structure:
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. It is important to note that while specific experimental data for this exact compound is not widely published, the presented data is based on established values for related chemical structures and computational predictions.
Table 1: Physicochemical and Predicted Spectral Data for this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or solid. |
| SMILES | C1COC(O1)c2nccs2 |
| InChI | InChI=1S/C6H7NO2S/c8-4-5-9-6(10-5)7-2-1-11-3-7/h1-3,6H,4-5H2 |
| Predicted ¹H NMR | δ (ppm): ~4.0-4.2 (m, 4H, -OCH₂CH₂O-), ~6.0 (s, 1H, -OCHO-), ~7.5 (d, 1H, thiazole-H), ~7.8 (d, 1H, thiazole-H). Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. |
| Predicted ¹³C NMR | δ (ppm): ~65 (-OCH₂CH₂O-), ~102 (-OCHO-), ~120 (thiazole-CH), ~144 (thiazole-CH), ~170 (thiazole-C). Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions.[2] |
| Predicted IR Spectroscopy | Key peaks (cm⁻¹): ~2850-3000 (C-H stretch, aliphatic), ~3100 (C-H stretch, aromatic), ~1600 (C=N stretch), ~1050-1250 (C-O stretch, acetal).[3] |
| Predicted Mass Spectrum | Molecular ion (M⁺) peak at m/z = 157. Fragmentation may involve loss of the dioxolane ring or cleavage of the thiazole ring.[4][5] |
Experimental Protocols: Synthesis of this compound
The most direct and common method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiazolecarboxaldehyde with ethylene glycol. This reaction involves the protection of the aldehyde functional group as a cyclic acetal.
General Reaction Scheme
Detailed Experimental Protocol
Materials:
-
2-Thiazolecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst) or another suitable acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane or diethyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiazolecarboxaldehyde (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Add a suitable solvent such as toluene or benzene to the flask.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-thiazolecarboxaldehyde) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Biological Activity and Potential Applications in Drug Development
While specific biological studies on this compound are limited in publicly available literature, the thiazole and 1,3-dioxolane moieties are present in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery.
-
Thiazole Derivatives: The thiazole ring is a prominent scaffold in a wide range of pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6] Many FDA-approved drugs contain a thiazole ring, highlighting its importance in medicinal chemistry.
-
1,3-Dioxolane Derivatives: Compounds containing the 1,3-dioxolane ring have also demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2]
The combination of these two pharmacophores in this compound makes it an attractive candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The dioxolane group can also serve as a protected aldehyde, which can be deprotected under acidic conditions to release a reactive aldehyde for further functionalization or as part of a prodrug strategy.
Logical Relationships and Workflow
The following diagram illustrates the logical flow from the chemical name to its structural representations and key identifiers.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a readily accessible heterocyclic compound with potential applications in drug discovery and development. Its synthesis can be straightforwardly achieved through the acetalization of 2-thiazolecarboxaldehyde. The presence of both the thiazole and 1,3-dioxolane moieties suggests that this compound may exhibit interesting biological activities. Further screening and derivatization of this scaffold could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its chemical nature and a starting point for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 6. chemrevlett.com [chemrevlett.com]
A-Z Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)thiazole from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a crucial heterocyclic building block in medicinal chemistry and drug development. The primary synthetic strategy involves a two-step process: the formation of the thiazole-2-carbaldehyde core followed by the protection of the aldehyde functionality as a 1,3-dioxolane acetal. This document details the prevalent synthetic methodologies, including the classic Hantzsch thiazole synthesis, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison. Additionally, logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
Thiazole and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The compound this compound serves as a stable, protected precursor to thiazole-2-carbaldehyde, a versatile intermediate. The dioxolane group masks the reactive aldehyde, allowing for selective chemical modifications at other positions of the thiazole ring before its deprotection to reveal the formyl group for further derivatization.
The most common and efficient pathway to this target molecule begins with the synthesis of a thiazole ring bearing a precursor to the aldehyde at the C2 position. This is typically achieved via the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6][7]
Overall Synthetic Strategy
The synthesis of this compound from simple, readily available precursors is efficiently executed in a two-stage process:
-
Stage 1: Thiazole Ring Formation. Synthesis of thiazole-2-carbaldehyde. A common method involves the reaction of an α-haloacetaldehyde equivalent with thioformamide.[4]
-
Stage 2: Acetal Protection. Conversion of the resulting thiazole-2-carbaldehyde to its 1,3-dioxolane acetal by reacting it with ethylene glycol under acidic conditions.
This strategy ensures high yields and purity of the final product, making it suitable for both laboratory-scale and larger-scale production.
References
- 1. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. synarchive.com [synarchive.com]
Potential Applications of 2-(1,3-Dioxolan-2-yl)thiazole in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs and biologically active compounds. This technical guide explores the potential applications of a specific derivative, 2-(1,3-Dioxolan-2-yl)thiazole, and its closely related analogues in drug discovery and development. Due to the limited direct biological data on this compound itself, this guide focuses on the rich medicinal chemistry of thiazole-2-carbaldehyde derivatives, for which the dioxolane moiety serves as a common protective group. This guide will delve into the synthesis, biological activities, and potential mechanisms of action of these compounds, providing researchers with a comprehensive overview of their therapeutic potential.
Introduction to Thiazoles in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in a wide range of therapeutic areas. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole core, highlighting its importance in pharmaceutical development.[1]
The this compound moiety can be considered a protected form of thiazole-2-carbaldehyde. The dioxolane group is a stable acetal that masks the reactive aldehyde functionality, allowing for chemical modifications on other parts of the molecule. The aldehyde can then be readily deprotected under mild acidic conditions, providing a versatile handle for further synthetic transformations. This strategy is valuable in the multi-step synthesis of complex drug candidates.
Synthesis of this compound and its Derivatives
The synthesis of this compound typically starts from thiazole-2-carbaldehyde. The protection of the aldehyde group as a 1,3-dioxolane is a standard procedure in organic synthesis, generally achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.
While specific synthetic protocols for a wide range of this compound derivatives with biological data are not extensively reported in the available literature, a related synthesis of a 4-bromo-5-(1,3-dioxolan-2-yl)thiazole derivative has been described.[4] This suggests the feasibility of incorporating this moiety into more complex structures.
The general synthetic approach would involve the initial formation of the this compound core, followed by functionalization at other positions of the thiazole ring (e.g., positions 4 and 5) through various organic reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions.
General Synthetic Workflow
Potential Therapeutic Applications
Given the broad biological activities of thiazole derivatives, compounds incorporating the this compound scaffold or its deprotected aldehyde form are anticipated to have potential in various therapeutic areas. The following sections will discuss the potential applications based on the known activities of structurally related thiazole compounds.
Anticancer Activity
Thiazole derivatives are well-established as potent anticancer agents.[5][6] They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some thiazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.[7]
While specific quantitative data for this compound derivatives is scarce, numerous studies on other thiazole derivatives demonstrate significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Representative Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiopyrano[2,3-d]thiazoles | HCT-116 (Colon) | 2.21 - 2.91 | [8] |
| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 | [9] |
| Thiazole-naphthalene derivatives | A549 (Lung) | 0.97 | [9] |
| N-(thiazol-2-yl) Furanamide derivatives | LNCaP (Prostate) | 0.010 | [10] |
| 2-amino-1,3-thiazole derivatives | HL-60 (Leukemia) | Not specified as IC50 | [11] |
Note: The table presents data for structurally related thiazole compounds to indicate the potential of the scaffold, not for this compound itself.
Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents. Thiazole derivatives have demonstrated efficacy against a wide range of pathogenic bacteria and fungi. The mechanism of action can vary, including inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Representative Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted-1,3-thiazoles | B. subtilis | 3.92 - 4.01 | [12] |
| 2,4-disubstituted-1,3-thiazoles | S. aureus | 3.39 - 4.11 | [12] |
| 2,4-disubstituted-1,3-thiazoles | E. coli | 3.59 - 4.23 | [12] |
| Thiazolyl-hydrazineyl-chromen-2-one | S. aureus | Not specified as MIC | [13] |
Note: The table presents data for structurally related thiazole compounds to indicate the potential of the scaffold, not for this compound itself.
Experimental Protocols
This section provides representative experimental protocols for the synthesis and biological evaluation of thiazole derivatives, which can be adapted for the study of this compound analogues.
General Procedure for the Synthesis of Thiazole Derivatives (Hantzsch Synthesis)
A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[14]
Protocol:
-
A mixture of an α-haloketone (1 mmol) and a thioamide (1.2 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thiazole derivative.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[11]
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Conclusion and Future Perspectives
The this compound scaffold represents an intriguing, yet underexplored, area in medicinal chemistry. While direct biological data for this specific moiety is limited, the extensive research on thiazole-2-carbaldehyde and other thiazole derivatives strongly suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents. The dioxolane group serves as a useful protecting group for the reactive aldehyde, facilitating complex synthetic strategies.
Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Screening these compounds against a panel of cancer cell lines and microbial strains will be crucial to uncover their therapeutic potential. Furthermore, mechanistic studies to identify their molecular targets and signaling pathways will provide valuable insights for lead optimization and the development of more potent and selective drug candidates. The versatility of the thiazole core, combined with the synthetic utility of the dioxolane protecting group, offers a promising avenue for the discovery of next-generation therapeutics.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. jetir.org [jetir.org]
- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. propulsiontechjournal.com [propulsiontechjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific and patent literature on 2-(1,3-Dioxolan-2-yl)thiazole. While dedicated research on this specific molecule is limited, this document consolidates the existing information, focusing on its crucial role as a synthetic intermediate in the development of potential therapeutic agents. This guide covers its chemical properties, a proposed synthesis protocol, expected spectroscopic data, and its application in the synthesis of p38 MAP kinase inhibitors.
Core Compound Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a dioxolane group. The dioxolane acts as a protecting group for a formyl group, which is a common strategy in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 24295-04-3 | [1] |
| Molecular Formula | C6H7NO2S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| MDL Number | MFCD06209531 | [1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard organic chemistry principles and general methods for the synthesis of similar compounds, a plausible two-step synthetic route is proposed. This involves the formylation of a thiazole precursor followed by the protection of the resulting aldehyde as a cyclic acetal.
A common starting material for such a synthesis is 2-bromothiazole. The introduction of a formyl group at the 2-position can be achieved through a Grignard reaction with a suitable formylating agent, followed by acidic workup. Subsequently, the resulting 2-formylthiazole can be protected by reacting it with ethylene glycol in the presence of an acid catalyst to yield the desired this compound.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-Formylthiazole from 2-Bromothiazole
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture is typically stirred and gently heated to maintain a steady reflux.
-
Formylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of a formylating agent, such as N,N-dimethylformamide (DMF) (1.2 eq) in anhydrous THF, dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-formylthiazole.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Acetal Formation: In a round-bottom flask, dissolve 2-formylthiazole (1.0 eq) and ethylene glycol (1.5 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Data
| Spectroscopic Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the aromatic region, δ 7-9 ppm). A singlet for the acetal proton (CH of the dioxolane ring attached to the thiazole, likely δ 5.5-6.5 ppm). A multiplet for the ethylene glycol protons (-OCH₂CH₂O-) of the dioxolane ring (typically δ 3.8-4.2 ppm). |
| ¹³C NMR | Resonances for the thiazole ring carbons. A signal for the acetal carbon (C of the dioxolane ring attached to the thiazole). A signal for the ethylene glycol carbons of the dioxolane ring. |
| FT-IR (cm⁻¹) | C-H stretching vibrations of the aromatic thiazole ring. C=N and C=C stretching vibrations characteristic of the thiazole ring. C-O stretching vibrations of the dioxolane ring. Absence of a strong C=O stretching band (around 1700 cm⁻¹) from the aldehyde precursor. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (157.19 g/mol ). Fragmentation patterns characteristic of the loss of the dioxolane group and cleavage of the thiazole ring. |
Role in Drug Discovery: An Intermediate in p38 MAP Kinase Inhibitor Synthesis
The primary significance of this compound in the field of drug development lies in its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Patent literature reveals its use in the preparation of substituted 1,3-thiazole compounds that act as inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8][9][10][11]
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibitors are being investigated for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[8][11]
The dioxolane group in this compound serves as a masked aldehyde. This allows for chemical modifications on other parts of the thiazole ring without interference from the reactive aldehyde functionality. Once the desired modifications are complete, the dioxolane can be easily removed (deprotected) under acidic conditions to reveal the aldehyde, which can then be used in subsequent reactions to build the final, complex drug molecule.
The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery pipeline aimed at developing p38 MAP kinase inhibitors.
Conclusion
This compound is a valuable, albeit under-documented, building block in synthetic and medicinal chemistry. Its primary utility lies in its role as a protected form of 2-formylthiazole, enabling intricate synthetic transformations on the thiazole core. The patent literature strongly suggests its importance in the development of novel p38 MAP kinase inhibitors for inflammatory diseases. While a wealth of specific quantitative and biological data for this particular intermediate is not publicly available, this guide provides a foundational understanding of its properties, a robust proposed synthesis, and its strategic application in drug discovery. Further research into this and similar intermediates could accelerate the development of new and effective therapeutics.
References
- 1. CAS 24295-04-3 | 2-(1,3-dioxolan-2-yl)-1,3-thiazole - Synblock [synblock.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(1,3-Dioxolan-2-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 2-(1,3-Dioxolan-2-yl)thiazole. Due to a lack of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The information herein is intended to support researchers in the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the thiazole and 1,3-dioxolane ring systems.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-5 (Thiazole) |
| ~7.30 | d | 1H | H-4 (Thiazole) |
| ~6.10 | s | 1H | H-2' (Dioxolane) |
| ~4.15 | m | 4H | H-4', H-5' (Dioxolane) |
Rationale: The chemical shifts for the thiazole protons are based on typical values for 2-substituted thiazoles. The singlet for the acetal proton (H-2') of the dioxolane ring is expected to be downfield due to the two adjacent oxygen atoms. The methylene protons of the dioxolane ring are expected to appear as a multiplet.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-2 (Thiazole) |
| ~144 | C-4 (Thiazole) |
| ~122 | C-5 (Thiazole) |
| ~102 | C-2' (Dioxolane) |
| ~65 | C-4', C-5' (Dioxolane) |
Rationale: The chemical shifts are estimated based on data for substituted thiazoles and dioxolanes.[1] The C-2 carbon of the thiazole ring, attached to the dioxolane moiety, is expected to be the most downfield. The acetal carbon (C-2') of the dioxolane will also have a characteristic downfield shift.
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretching (Thiazole ring) |
| ~2900-3000 | Medium | C-H stretching (Dioxolane ring) |
| ~1600-1650 | Medium | C=N stretching (Thiazole ring) |
| ~1500-1550 | Medium | C=C stretching (Thiazole ring) |
| ~1100-1200 | Strong | C-O-C stretching (Dioxolane ring) |
Rationale: The predicted IR absorbances are characteristic of the functional groups present in the molecule. The strong C-O-C stretching bands are indicative of the dioxolane ring.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 114 | Medium | [M - C₂H₅O]⁺ |
| 85 | High | [Thiazole-CHO]⁺ |
| 73 | High | [C₃H₅O₂]⁺ (Dioxolane fragment) |
Rationale: The molecular ion peak is expected at m/z 157, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of fragments from the dioxolane ring and cleavage of the bond between the two rings.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
References
Stability and Reactivity of the Dioxolane Ring in Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability and reactivity of the dioxolane ring when incorporated into thiazole-containing molecular structures. Thiazole moieties are pivotal scaffolds in numerous pharmacologically active agents, and the inclusion of substituents such as the dioxolane ring can significantly influence the molecule's overall properties, including its metabolic fate, shelf-life, and interaction with biological targets.[1] This document consolidates available data on the subject, offers detailed experimental protocols for stability assessment, and visualizes key pathways and workflows relevant to the field.
Core Concepts: Thiazole and Dioxolane Moieties
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] It is a fundamental component of many therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2] The thiazole nucleus is generally stable to acid and enzymatic degradation, though it can be susceptible to certain metabolic reactions.[2]
The 1,3-dioxolane ring is a cyclic acetal or ketal, typically formed by the reaction of a diol (like ethylene glycol) with an aldehyde or ketone.[3][4] It is widely used in organic synthesis as a protecting group for carbonyl functionalities due to its characteristic stability profile.[3]
Stability Profile of the Dioxolane Ring on a Thiazole Core
The stability of a dioxolane ring is critically dependent on the pH of its environment. When attached to a thiazole ring, the electronic properties of the thiazole can subtly influence this stability.
Acidic Conditions
The dioxolane moiety is highly susceptible to acid-catalyzed hydrolysis.[3] This reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to release the original carbonyl compound and diol. The thiazole ring, being electron-withdrawing, may have a modest impact on the rate of this hydrolysis.
Key Points:
-
High Lability: The dioxolane ring is unstable in acidic environments.
-
Mechanism: Acid-catalyzed hydrolysis proceeds via a carbocation intermediate.
-
Product of Degradation: The primary degradation products are the parent thiazole-aldehyde/ketone and ethylene glycol.
Basic and Neutral Conditions
Under neutral and basic conditions, the dioxolane ring is generally stable and unreactive.[3][5] It is resistant to attack by nucleophiles and bases, making it an effective protecting group during various synthetic transformations.[3] The thiazole moiety does not alter this inherent stability in alkaline or neutral media.
Thermal and Photolytic Stability
Reactivity Profile
The primary reactivity of the dioxolane ring in a thiazole compound is its cleavage under acidic conditions. This reactivity is often exploited in drug delivery systems or in the synthesis of thiazole-containing compounds where the dioxolane serves as a temporary protecting group for a carbonyl function. The thiazole ring itself can undergo various reactions, such as electrophilic substitution, but these typically do not directly involve the dioxolane substituent unless the reaction conditions are strongly acidic.[2]
Quantitative Stability Data
While specific quantitative kinetic data for the hydrolysis of a dioxolane ring directly attached to a thiazole is not extensively reported in the literature, the following table provides an illustrative summary of expected degradation behavior based on typical forced degradation studies of related heterocyclic compounds.[6][7]
| Stress Condition | Reagent/Condition | Expected Degradation Level | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 8 hours | Significant | Thiazole-carbaldehyde/ketone + Ethylene Glycol |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8 hours | Minimal to None | No significant degradation |
| Oxidative Stress | 3% H₂O₂, Room Temperature, 24 hours | Moderate | Potentially N-oxides or S-oxides of the thiazole ring |
| Thermal Stress | 80 °C, 48 hours | Moderate | Various uncharacterized degradation products |
| Photolytic Stress | ICH Q1B conditions (UV/Vis light) | Moderate | Various uncharacterized degradation products |
Note: The expected degradation levels are qualitative and would need to be confirmed experimentally for any specific thiazole-dioxolane compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of a dioxolane-thiazole compound, based on standard forced degradation study protocols.[6][7]
Protocol for Forced Degradation Study
Objective: To assess the stability of a thiazole-dioxolane compound under various stress conditions and to identify potential degradation products.
Materials:
-
Thiazole-dioxolane test compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid test compound in an oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the test compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC. A typical starting condition could be:
-
Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 70:30 water:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 238 nm).[6]
-
-
Record the chromatograms and calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Visualizations: Pathways and Workflows
Signaling Pathway Inhibition by a Thiazole-Containing Drug (Dasatinib)
While a specific signaling pathway for a thiazole-dioxolane compound is not documented, the mechanism of the thiazole-containing drug Dasatinib provides a relevant example of how such a scaffold can interact with biological systems. Dasatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein and Src family kinases, which are involved in chronic myeloid leukemia (CML).
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a new thiazole-dioxolane chemical entity.
Caption: A typical workflow for assessing the chemical stability of a novel compound.
Conclusion
The dioxolane ring, when present in thiazole-containing compounds, serves as a latent carbonyl group that is stable under basic and neutral conditions but readily cleaved by acid. This predictable reactivity is a key consideration for drug development professionals, influencing formulation, storage, and potential prodrug strategies. While specific quantitative data on the interplay between the thiazole and dioxolane rings is sparse, the established principles of acetal chemistry and the known reactivity of the thiazole nucleus provide a strong framework for predicting the stability and reactivity of this class of compounds. The experimental protocols and workflows provided herein offer a robust starting point for the empirical evaluation of new chemical entities featuring this structural combination.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. seejph.com [seejph.com]
An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)thiazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a key heterocyclic intermediate. The document details the evolution of its synthesis, focusing on the protection of the aldehyde functionality of 2-thiazolecarboxaldehyde. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals, including Vitamin B1 (Thiamine).[1][2] The synthesis of thiazole derivatives has been a subject of intense research since the pioneering work of Hantzsch in the late 19th century. The introduction of various functional groups onto the thiazole ring is crucial for modulating the biological activity of these compounds.
The aldehyde group at the 2-position of the thiazole ring, as seen in 2-thiazolecarboxaldehyde, is a versatile functional handle for further molecular elaboration. However, the reactivity of the aldehyde group often necessitates its protection during multi-step synthetic sequences. The development of stable yet readily cleavable protecting groups has been a significant area of advancement in organic synthesis.
The discovery and use of this compound is intrinsically linked to the advancement of protecting group chemistry. The dioxolane group, formed by the reaction of an aldehyde with ethylene glycol, serves as a robust cyclic acetal protecting group, stable to a wide range of non-acidic reagents. While the exact first synthesis of this compound is not prominently documented as a landmark discovery, its emergence is a logical consequence of the established principles of aldehyde protection. Its use as a building block in the synthesis of more complex molecules has been noted in various research endeavors.
Synthesis and Discovery
The primary route to this compound involves a two-step process, starting from readily available precursors. The key steps are the synthesis of the precursor aldehyde, 2-thiazolecarboxaldehyde, followed by its protection as a cyclic acetal.
Synthesis of the Precursor: 2-Thiazolecarboxaldehyde
Historically, the synthesis of 2-thiazolecarboxaldehyde has been approached through various methods, including the oxidation of 2-methylthiazole or the hydrolysis of 2-(dihalomethyl)thiazoles. A common and efficient laboratory-scale synthesis involves the lithiation of thiazole followed by formylation.
A notable method for the preparation of 2-thiazolecarboxaldehyde involves the reaction of 2-bromothiazole with a Grignard reagent to form a thiazolyl Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF).
First Described Synthesis of this compound
The synthesis of this compound is a classic example of acetal formation to protect an aldehyde. A detailed experimental protocol for this conversion has been described in the doctoral thesis of Dr. Scott C. Sutton at the University of Florida in 2007. This method involves the acid-catalyzed reaction of 2-thiazolecarboxaldehyde with ethylene glycol.
dot
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following experimental protocols are based on the detailed procedures described by Sutton (2007).
Synthesis of 2-Thiazolecarboxaldehyde
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of thiazole in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.
-
N,N-Dimethylformamide (DMF) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-thiazolecarboxaldehyde.
Synthesis of this compound
Materials:
-
2-Thiazolecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-thiazolecarboxaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound as reported by Sutton (2007).
| Parameter | Value |
| Yield | 95% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.78 (d, J = 3.2 Hz, 1H), 7.33 (d, J = 3.2 Hz, 1H), 5.91 (s, 1H), 4.17 – 4.10 (m, 2H), 4.09 – 4.02 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.1, 143.2, 120.9, 101.8, 65.5 |
| IR (neat) ν (cm⁻¹) | 3119, 2957, 2891, 1506, 1476, 1412, 1157, 1080, 1040, 946, 866, 747 |
| Mass Spec (EI) m/z | 157 (M⁺), 113, 86, 70 |
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward process that relies on fundamental organic reactions. The logical flow of the synthesis is depicted in the following diagram.
dot
Caption: Logical workflow for the synthesis and characterization.
Applications in Drug Discovery and Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The dioxolane group effectively masks the reactive aldehyde, allowing for chemical transformations on other parts of the molecule.
The protected thiazole aldehyde can be a precursor to a variety of derivatives with potential therapeutic applications, including but not limited to:
-
Antimicrobial agents: The thiazole nucleus is a common feature in many antimicrobial drugs.
-
Anticancer agents: Thiazole derivatives have been investigated for their potential as anticancer drugs.[3]
-
Anti-inflammatory compounds: The thiazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
The use of this compound allows for the introduction of diverse substituents at other positions of the thiazole ring through reactions that would otherwise be incompatible with a free aldehyde. The deprotection of the acetal is typically achieved under mild acidic conditions, regenerating the aldehyde for subsequent reactions, such as reductive aminations, Wittig reactions, or oxidations to the corresponding carboxylic acid.
Conclusion
This compound is a valuable synthetic intermediate whose history is intertwined with the principles of protecting group chemistry. Its synthesis from 2-thiazolecarboxaldehyde is a robust and high-yielding process. The detailed experimental protocols and comprehensive characterization data provided in this guide serve as a valuable resource for chemists in both academic and industrial settings. The strategic use of this protected aldehyde opens avenues for the synthesis of a wide array of complex thiazole derivatives, underscoring its importance in the ongoing quest for novel therapeutic agents.
References
Methodological & Application
Application Note: Detailed Synthesis Protocol for 2-(1,3-Dioxolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive and detailed protocol for the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the protection of the aldehyde group of 2-formylthiazole as a cyclic acetal using ethylene glycol.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Formylthiazole |
| Reagents | Ethylene glycol, p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene |
| Reaction Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 3 - 5 hours |
| Typical Molar Ratio | 2-Formylthiazole:Ethylene glycol (1:1.2) |
| Catalyst Loading | ~0.05 mol eq. |
| Reported Yield | High (often >90%) |
| Purification Method | Distillation or Column Chromatography |
| Final Product | This compound |
Experimental Protocol
This protocol details the synthesis of this compound from 2-formylthiazole through an acid-catalyzed acetalization reaction.
Materials:
-
2-Formylthiazole
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add 2-formylthiazole.
-
Addition of Reagents: Add toluene as the solvent, followed by ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the acetal.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 3 to 5 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes: 2-(1,3-Dioxolan-2-yl)thiazole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, valued for its wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] 2-(1,3-Dioxolan-2-yl)thiazole serves as a stable and versatile building block in organic synthesis. It is the ethylene glycol acetal of 2-formylthiazole, a key intermediate that is often unstable. The dioxolane group acts as an effective protecting group for the aldehyde functionality, allowing for chemical modifications at other positions of the thiazole ring that would not be possible in the presence of a free aldehyde.[5] Following these modifications, the aldehyde can be easily deprotected and used for further synthetic transformations.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of diverse molecular architectures.
Application 1: Deprotection to Synthesize 2-Formylthiazole
The primary application of this compound is as a stable precursor to 2-formylthiazole. The deprotection is typically achieved under acidic conditions, which cleave the acetal to reveal the aldehyde. This intermediate is crucial for subsequent reactions such as condensations, reductive aminations, and olefinations.
Caption: Workflow for the deprotection of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol describes the general procedure for the deprotection of the dioxolane group to yield 2-formylthiazole.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask.
-
Acid Addition: Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-formylthiazole can be purified by column chromatography on silica gel if necessary.
Data Summary
| Reagent/Condition | Solvent | Temperature | Typical Yield | Reference |
| 2M HCl | Acetone | Room Temp. | >90% | General Protocol |
| p-TsOH (cat.) | Acetone/H₂O | Room Temp. | >85% | General Protocol |
Application 2: Ring Functionalization via Lithiation
Using the dioxolane as a protecting group allows for selective functionalization of the thiazole ring. The C5 proton of the thiazole ring can be abstracted using a strong base like lithium diisopropylamide (LDA), creating a nucleophilic center for reaction with various electrophiles.[5] This strategy enables the synthesis of 5-substituted thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 2-(1,3-Dioxolan-2-yl)thiazole with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties allow for functionalization at various positions, making it a versatile building block for drug discovery. 2-(1,3-Dioxolan-2-yl)thiazole serves as a stable, protected precursor to 2-formylthiazole, a key intermediate for the synthesis of a wide array of derivatives. The dioxolane group acts as a protecting group for the aldehyde functionality, stable to basic and nucleophilic conditions, which can be readily removed under acidic conditions. This allows for selective electrophilic substitution on the thiazole ring prior to unmasking the aldehyde for further derivatization.
This document provides detailed protocols for the reaction of this compound with various electrophiles, focusing on direct substitution on the thiazole ring. It also includes a protocol for the deprotection of the dioxolane group and discusses the application of the resulting 5-substituted-2-formylthiazole derivatives, particularly as inhibitors in key signaling pathways relevant to drug development.
Reaction of this compound with Electrophiles
Electrophilic aromatic substitution on the thiazole ring predominantly occurs at the C5 position, which is the most electron-rich carbon. The dioxolane group at the C2 position is electron-withdrawing, which can influence the reactivity of the ring.
Bromination at the C5 Position
Bromination of this compound can be achieved using N-bromosuccinimide (NBS) as a mild and selective brominating agent.
Experimental Protocol: Synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and column chromatography setup.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(1,3-dioxolan-2-yl)thiazole.
-
Nitration at the C5 Position
Nitration of the thiazole ring can be achieved using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial to prevent side reactions.
Experimental Protocol: Synthesis of 5-Nitro-2-(1,3-dioxolan-2-yl)thiazole
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice-salt bath.
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 °C to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the thiazole derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Neutralize the aqueous mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-nitro-2-(1,3-dioxolan-2-yl)thiazole.
-
Deprotection to 2-Formylthiazole Derivatives
The 1,3-dioxolane group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-2-formylthiazole
-
Materials:
-
5-Substituted-2-(1,3-dioxolan-2-yl)thiazole (e.g., 5-bromo or 5-nitro derivative)
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the 5-substituted-2-(1,3-dioxolan-2-yl)thiazole (1.0 eq) in acetone (0.1 M) in a round-bottom flask.
-
Add 2M aqueous HCl (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Neutralize the remaining aqueous solution with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-substituted-2-formylthiazole. Further purification by chromatography or recrystallization may be necessary.
-
Quantitative Data Summary
| Electrophile | Reagent(s) | Product | Typical Yield (%) |
| Br⁺ | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole | 70-85 |
| NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-2-(1,3-dioxolan-2-yl)thiazole | 60-75 |
Visualizing Experimental and Logical Workflows
Caption: Synthetic workflow for the C5-functionalization of this compound.
Applications in Drug Development: Thiazole Derivatives as Kinase Inhibitors
Thiazole-containing compounds are widely recognized for their ability to act as kinase inhibitors, which are crucial in cancer and inflammatory disease therapy.[1] The 5-substituted-2-formylthiazole core is a valuable starting point for the synthesis of libraries of potential kinase inhibitors. For instance, derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses.[1]
p38 MAPK Signaling Pathway and Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines (e.g., TNF-α and IL-1β), and plays a central role in regulating the production of these cytokines.[2] Dysregulation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis. Thiazole-based inhibitors can block the activity of p38 MAPK, thereby preventing the downstream phosphorylation events that lead to the expression of inflammatory genes.
Caption: Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.
The 2-formyl group, obtained after deprotection, serves as a versatile handle for introducing diverse functionalities through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the development of novel kinase inhibitors. The 5-bromo and 5-nitro substituents can also be further modified, for example, through cross-coupling reactions, to explore a wider chemical space.
References
Catalytic Routes to Substituted Thiazoles: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for three distinct and efficient catalytic methodologies for the synthesis of substituted thiazoles. Thiazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and these protocols offer modern, catalytic approaches to their synthesis, focusing on efficiency, sustainability, and functional group tolerance.[1][2] The methods highlighted include a green, nanocatalyst-driven, one-pot multicomponent synthesis; a palladium-catalyzed regioselective C-H activation/alkenylation for constructing multifunctionalized thiazoles; and a copper-catalyzed oxidative cyclization.
These protocols are designed for researchers, scientists, and drug development professionals, providing clear, step-by-step instructions and tabulated data for easy comparison of results.
Application Note 1: Green One-Pot Synthesis of Thiazole Scaffolds Using Reusable NiFe₂O₄ Nanoparticles
Introduction: This method presents a facile and environmentally friendly one-pot, three-component synthesis of novel thiazole scaffolds.[3][4] The reaction utilizes readily available α-halo carbonyl compounds, thiosemicarbazide, and various anhydrides, catalyzed by reusable nickel ferrite (NiFe₂O₄) nanoparticles in an ethanol:water solvent system.[3][4] This approach aligns with the principles of green chemistry by employing a reusable catalyst and an environmentally benign solvent mixture.[5][6]
Advantages:
-
High Efficiency: The protocol affords excellent product yields in a one-pot setup, minimizing intermediate isolation steps.[3][4]
-
Green Chemistry: Utilizes a reusable magnetic nanocatalyst and an eco-friendly ethanol:water solvent system.[3][4][7]
-
Broad Substrate Scope: The method is applicable to a variety of anhydrides, leading to a diverse range of substituted thiazoles.[3][4]
Caption: Proposed catalytic cycle for the C-H alkenylation of thiazoles.
Quantitative Data Summary
| Entry | Thiazole Substrate | Alkene | Product | Yield (%) |
| 1 | 2-Phenylthiazole | n-Butyl acrylate | 2-(5-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)thiazole | 85 |
| 2 | Thiazole | Styrene | 2-Styrylthiazole | 72 |
| 3 | 4-Methylthiazole | Ethyl acrylate | Ethyl 3-(4-methylthiazol-2-yl)acrylate | 81 |
Representative data showcasing the scope of the reaction. [8]
Experimental Protocol: C-H Alkenylation of 2-Phenylthiazole
Materials:
-
2-Phenylthiazole (0.2 mmol)
-
n-Butyl acrylate (0.4 mmol)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv.)
-
PivOH (30 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube are added 2-phenylthiazole, Pd(OAc)₂, Ag₂CO₃, and PivOH.
-
The tube is evacuated and backfilled with nitrogen three times.
-
Anhydrous DCE and n-butyl acrylate are added via syringe.
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with CH₂Cl₂.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Application Note 3: Copper-Catalyzed Oxidative Cyclization for Thiazole Synthesis
Introduction: This method describes a copper-catalyzed oxidative cyclization for the synthesis of thiazoles from aldehydes, amines, and elemental sulfur. [9]This one-pot reaction proceeds via multiple Csp³-H bond cleavages and utilizes molecular oxygen as a green oxidant. [10]This approach is highly atom-economical and offers a straightforward route to substituted thiazoles from simple and readily available starting materials.
Advantages:
-
Atom Economy: The reaction assembles the thiazole core from simple precursors in a single step.
-
Green Oxidant: Utilizes molecular oxygen from the air as the terminal oxidant, avoiding stoichiometric waste. [10]* Readily Available Starting Materials: Employs simple aldehydes, amines, and elemental sulfur. [9] Experimental Workflow for Copper-Catalyzed Thiazole Synthesis
Caption: A streamlined workflow for the synthesis of thiazoles via copper catalysis.
Quantitative Data Summary
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 2,4-Diphenylthiazole | 88 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | 4-(4-Methoxyphenyl)-2-phenylthiazole | 85 |
| 3 | Benzaldehyde | 4-Methylbenzylamine | 2-Phenyl-4-(p-tolyl)thiazole | 82 |
| 4 | Heptanal | Benzylamine | 4-Hexyl-2-phenylthiazole | 75 |
Illustrative yields from a study on copper-catalyzed thiazole synthesis. [9]
Experimental Protocol: Synthesis of 2,4-Diphenylthiazole
Materials:
-
Benzaldehyde (0.5 mmol)
-
Benzylamine (0.5 mmol)
-
Sulfur powder (1.0 mmol)
-
CuI (10 mol%)
-
DMSO (2.0 mL)
Procedure:
-
A mixture of benzaldehyde, benzylamine, sulfur powder, and CuI is prepared in a sealed tube.
-
DMSO is added, and the tube is sealed.
-
The reaction mixture is stirred at 100 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, water is added to the reaction mixture.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield 2,4-diphenylthiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
The Versatility of 2-(1,3-Dioxolan-2-yl)thiazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. A key building block for the synthesis of complex thiazole derivatives is 2-(1,3-Dioxolan-2-yl)thiazole, a protected form of the highly reactive thiazole-2-carbaldehyde. The dioxolane group serves as an efficient protecting group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free aldehyde. This application note provides a detailed overview of the use of this compound in the synthesis of bioactive molecules, complete with experimental protocols and quantitative data.
Introduction to this compound as a Synthetic Intermediate
This compound is a stable, crystalline solid that serves as a convenient precursor to thiazole-2-carbaldehyde. The protection of the aldehyde as a cyclic acetal allows for a broad range of chemical manipulations, including organometallic reactions and reactions under basic conditions, without affecting the aldehyde group. Subsequent deprotection under mild acidic conditions readily regenerates the aldehyde, which can then undergo further transformations such as condensation reactions, reductive aminations, or oxidations to introduce diverse functionalities.
Key Applications and Synthetic Protocols
The utility of this compound is demonstrated in its application as a versatile intermediate in the synthesis of various bioactive compounds. Below are detailed protocols for key transformations involving this important building block.
Protection of Thiazole-2-carbaldehyde
The first step in utilizing the synthetic potential of this compound often involves its formation from the corresponding aldehyde.
Experimental Protocol: Acetalization of Thiazole-2-carbaldehyde
A standard procedure for the protection of thiazole-2-carbaldehyde involves its reaction with ethylene glycol in the presence of an acid catalyst.
-
Reagents and Materials:
-
Thiazole-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or another aprotic solvent capable of forming an azeotrope with water
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiazole-2-carbaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Logical Workflow for Protection
Protection of thiazole-2-carbaldehyde.
Lithiation and Electrophilic Quench of a Bromo-Substituted Derivative
A powerful application of the protected thiazole is in the functionalization of the thiazole ring via lithiation. The dioxolane group is stable to the strongly basic conditions required for this transformation.
Experimental Protocol: Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and Reaction with Electrophiles
This protocol describes the lithiation at the 5-position of the thiazole ring and subsequent reaction with an electrophile.
-
Reagents and Materials:
-
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., acetaldehyde, cyclohexanone)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Dissolve 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Lithiation and Electrophilic Quench
| Electrophile | Product | Yield (%) |
| Acetaldehyde | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 92 |
| Cyclohexanone | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 87 |
| Morpholine-4-carbaldehyde | 2-bromo-5-(hydroxy(morpholino)methyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 85 |
Synthetic Pathway for Lithiation and Functionalization
Functionalization of the thiazole ring.
Deprotection to Regenerate the Aldehyde
The final step in many synthetic sequences is the deprotection of the dioxolane group to unveil the aldehyde, which can then be used to synthesize the final bioactive molecule.
Experimental Protocol: Acid-Catalyzed Deprotection
Mild acidic conditions are typically employed to remove the dioxolane protecting group.
-
Reagents and Materials:
-
This compound derivative
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 2 M HCl) or another acid catalyst
-
Standard glassware
-
-
Procedure:
-
Dissolve the this compound derivative in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected thiazole-2-carbaldehyde derivative.
-
Purify by column chromatography if necessary.
-
Logical Workflow for Deprotection
Deprotection to yield the aldehyde.
Synthesis of Bioactive Scaffolds from the Deprotected Aldehyde
Once the aldehyde is regenerated, it can be used in a variety of reactions to construct the final bioactive molecule.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various pharmaceuticals.
Experimental Protocol: Knoevenagel Condensation with Active Methylene Compounds
-
Reagents and Materials:
-
Thiazole-2-carbaldehyde derivative
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, pyrrolidine)
-
Ethanol or another suitable solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiazole-2-carbaldehyde derivative (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Quantitative Data for Knoevenagel Condensation Products
| Active Methylene Compound | Product | Bioactivity Class |
| 2,4-Thiazolidinedione | 5-(Thiazol-2-ylmethylene)-2,4-thiazolidinedione | Antidiabetic |
| Malononitrile | 2-(Thiazol-2-ylmethylene)malononitrile | Anticancer |
| Rhodanine | 5-(Thiazol-2-ylmethylene)rhodanine | Antimicrobial |
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.
Experimental Protocol: Wittig Reaction with a Phosphonium Ylide
-
Reagents and Materials:
-
Thiazole-2-carbaldehyde derivative
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes.
-
Add a solution of the thiazole-2-carbaldehyde derivative (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography to remove the triphenylphosphine oxide byproduct.
-
Quantitative Data for Wittig Reaction Products
| Phosphonium Ylide | Product | Bioactivity Class |
| (Triphenylphosphoranylidene)methane | 2-Vinylthiazole | Precursor for polymers and other bioactive molecules |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(thiazol-2-yl)acrylate | Anti-inflammatory |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its ability to protect the reactive aldehyde functionality allows for a wide range of synthetic transformations on the thiazole ring and other parts of the molecule. The straightforward protection and deprotection protocols, combined with the diverse reactivity of the resulting aldehyde, make it an essential tool for medicinal chemists and drug development professionals. The experimental procedures and data presented in this application note provide a solid foundation for the utilization of this compound in the design and synthesis of novel therapeutic agents.
Application Notes and Protocols for the Purification of 2-(1,3-Dioxolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 2-(1,3-Dioxolan-2-yl)thiazole, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for column chromatography and recrystallization are designed to yield a high-purity product suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. Impurities, such as unreacted starting materials or byproducts, can interfere with reaction outcomes and lead to erroneous biological data. The methods outlined below are standard procedures for the purification of thiazole derivatives and have been adapted for the target compound based on the purification of analogous structures.
Purification by Column Chromatography
Column chromatography is a primary method for the purification of this compound from a crude reaction mixture.[1][2] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For thiazole derivatives, silica gel is a commonly used stationary phase.[2]
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of this compound using flash column chromatography, a technique that utilizes pressure to accelerate the separation process.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Eluent reservoir and pump (for flash chromatography)
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find a solvent system that provides good separation between the desired product and impurities (a retention factor, Rf, of ~0.3 for the product is ideal).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped within the stationary phase.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the chosen mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase (e.g., a gradient of ethyl acetate in hexane, starting from a low polarity).
-
Collect the eluate in fractions using a fraction collector or test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Sample Loading | Concentrated solution in the mobile phase or dry loading |
| Detection Method | TLC with UV visualization (254 nm) |
| Expected Purity | >98% (as determined by HPLC or NMR) |
Purification by Recrystallization
Recrystallization is an effective technique for the final purification of solid this compound to obtain a crystalline product of high purity.[3][4] The principle of this method is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization
This protocol outlines the steps for the recrystallization of this compound. The choice of solvent is critical for successful recrystallization.
Materials:
-
Purified this compound (from column chromatography or as a crude solid)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. Ethanol and methanol are often good starting points for thiazole derivatives.[5][6] A two-solvent system like hexane/ethyl acetate can also be effective.[7]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any remaining solvent.
-
Data Presentation: Recrystallization Parameters
| Parameter | Recommended Conditions |
| Primary Solvent | Ethanol or Methanol |
| Alternative System | Hexane/Ethyl Acetate |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold primary solvent |
| Expected Yield | 70-90% (dependent on initial purity) |
| Expected Purity | >99% (as determined by melting point and spectroscopy) |
Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
Application Note and Protocol for the Scale-up Synthesis of 2-(1,3-Dioxolan-2-yl)thiazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive two-step protocol for the scale-up synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a key intermediate for preclinical drug development. The synthesis involves the formation of 2-formylthiazole via a Grignard reaction, followed by the protection of the aldehyde as a 1,3-dioxolane. This protocol is designed to be scalable and yield high-purity material suitable for further chemical elaboration in a preclinical setting.
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The target molecule, this compound, serves as a versatile building block where the dioxolane group acts as a protected aldehyde. This allows for selective modifications at other positions of the thiazole ring before deprotection and subsequent derivatization of the formyl group. A robust and scalable synthesis of this intermediate is crucial for the timely progression of drug discovery projects.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process starting from 2-bromothiazole. The first step is a Grignard reaction to introduce a formyl group, followed by an acetal protection.
Caption: Overall workflow for the two-step synthesis of this compound.
Data Presentation
| Parameter | Step 1: 2-Formylthiazole Synthesis | Step 2: this compound Synthesis |
| Starting Material | 2-Bromothiazole | 2-Formylthiazole |
| Key Reagents | Magnesium turnings, DMF | Ethylene glycol, p-Toluenesulfonic acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Toluene |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 70-85% | 85-95% |
| Purification Method | Vacuum Distillation | Column Chromatography or Vacuum Distillation |
| Purity (Preclinical) | >98% (by GC/HPLC) | >99% (by GC/HPLC) |
Experimental Protocols
Step 1: Scale-up Synthesis of 2-Formylthiazole
Materials:
-
2-Bromothiazole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (crystal, for initiation)
Equipment:
-
Large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Vacuum distillation apparatus.
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, charge the three-necked flask with magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of 2-bromothiazole in anhydrous THF.
-
Add a small amount of the 2-bromothiazole solution to the magnesium suspension and initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Gentle heating may be required.
-
Once the reaction has started, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Add anhydrous DMF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-formylthiazole.
-
Purify the crude product by vacuum distillation to yield pure 2-formylthiazole as a pale yellow oil.
-
Step 2: Scale-up Synthesis of this compound
Materials:
-
2-Formylthiazole
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
-
Silica gel column for chromatography or vacuum distillation apparatus.
Procedure:
-
Acetal Formation:
-
To the round-bottom flask, add 2-formylthiazole, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by either silica gel column chromatography (using a suitable eluent system such as hexane/ethyl acetate) or vacuum distillation to afford the final product as a colorless to pale yellow oil.
-
Characterization Data (Representative)
| Analysis | 2-Formylthiazole | This compound |
| ¹H NMR | δ (CDCl₃, 400 MHz): 10.1 (s, 1H, CHO), 8.1 (d, 1H, thiazole-H), 7.9 (d, 1H, thiazole-H). | δ (CDCl₃, 400 MHz): 7.7 (d, 1H, thiazole-H), 7.3 (d, 1H, thiazole-H), 6.0 (s, 1H, O-CH-O), 4.1 (m, 4H, O-CH₂-CH₂-O). |
| ¹³C NMR | δ (CDCl₃, 100 MHz): 184.0 (CHO), 168.0 (C2), 145.0 (C4), 125.0 (C5). | δ (CDCl₃, 100 MHz): 169.0 (C2), 143.0 (C4), 121.0 (C5), 102.0 (O-CH-O), 65.5 (O-CH₂-CH₂-O). |
| Mass Spec | ESI-MS: m/z 114.1 [M+H]⁺. | ESI-MS: m/z 158.2 [M+H]⁺. |
Safety Considerations
-
Grignard Reaction: The formation of the Grignard reagent is highly exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Reagents: 2-Bromothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. DMF is a reproductive toxin. Ethylene glycol is toxic if ingested.
-
Quenching: The quenching of the Grignard reaction should be performed slowly and with cooling to control the exothermic reaction.
-
Distillation: Vacuum distillations should be conducted with appropriate safety screens.
Conclusion
The provided two-step synthesis protocol offers a reliable and scalable method for producing high-purity this compound for preclinical research and development. The use of a Grignard reaction followed by a standard acetal protection ensures good yields and a straightforward purification process. Adherence to the detailed protocols and safety precautions will enable the consistent production of this valuable synthetic intermediate.
Application Notes and Protocols for Monitoring Reactions of 2-(1,3-Dioxolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3-Dioxolan-2-yl)thiazole is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality at the 2-position of the thiazole ring.[8] Monitoring the progress of reactions involving this compound, particularly its deprotection to yield 2-formylthiazole, is crucial for optimizing reaction conditions, ensuring complete conversion, and maximizing yield. These application notes provide detailed protocols for monitoring such reactions using common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Scheme: Deprotection of this compound
The most common reaction involving this compound is the acidic hydrolysis of the dioxolane group to yield 2-formylthiazole. This reaction is a critical step in synthetic pathways where the aldehyde is required for subsequent transformations.[8]
Figure 1: Deprotection Reaction
Caption: Acid-catalyzed hydrolysis of this compound to 2-formylthiazole.
Analytical Monitoring Protocols
Accurate monitoring of the deprotection reaction is essential for determining the reaction endpoint and preventing the formation of byproducts. The following protocols outline the use of TLC, HPLC, and NMR for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[9][10]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline.
-
Lane 2 (Co-spot): Spot the starting material solution and then, on the same spot, carefully spot the reaction mixture.
-
Lane 3 (Reaction Mixture): Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for this separation is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The thiazole rings will appear as dark spots.
-
Analysis: The starting material, being more nonpolar, will have a higher Retention Factor (Rf) value than the more polar product, 2-formylthiazole. The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has completely disappeared, and a new, lower Rf spot corresponding to the product is prominent.
Data Presentation:
| Compound | Mobile Phase (Hexane:EtOAc) | Rf Value (Approximate) | Visualization |
| This compound | 70:30 | 0.6 | UV (254 nm) |
| 2-Formylthiazole | 70:30 | 0.3 | UV (254 nm) |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the progress of the reaction, allowing for the determination of the percentage conversion of the starting material and the yield of the product.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by neutralizing the acid with a base), and dilute it with the mobile phase to a suitable concentration.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared samples into the HPLC system. The starting material, this compound, will have a different retention time than the product, 2-formylthiazole. By integrating the peak areas, the relative amounts of each compound can be determined over time.
Data Presentation:
| Compound | Mobile Phase (ACN:H₂O) | Retention Time (tR) (min) |
| This compound | 60:40 | ~ 4.5 |
| 2-Formylthiazole | 60:40 | ~ 3.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time or by analyzing aliquots. It allows for the unambiguous identification of the starting material, product, and any intermediates or byproducts.[15][16][17]
Experimental Protocol:
-
Sample Preparation:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material, this compound, in a suitable deuterated solvent (e.g., CDCl₃).
-
Reaction Monitoring: At different time intervals, take an aliquot from the reaction, quench it, and remove the solvent. Dissolve the residue in a deuterated solvent for analysis.
-
-
Analysis: Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the product.
-
This compound: Look for the disappearance of the singlet for the dioxolane methine proton (around 6.1 ppm) and the multiplets for the dioxolane methylene protons (around 4.1-4.3 ppm).
-
2-Formylthiazole: Monitor the appearance of the characteristic aldehyde proton singlet (around 9.9-10.1 ppm).
-
Data Presentation:
| Compound | Proton (¹H) Signal | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| This compound | Dioxolane CH | ~ 6.1 | Singlet |
| Dioxolane CH₂ | ~ 4.1-4.3 | Multiplet | |
| Thiazole H4, H5 | ~ 7.5, 7.9 | Doublets | |
| 2-Formylthiazole | Aldehyde CHO | ~ 10.0 | Singlet |
| Thiazole H4, H5 | ~ 8.0, 8.2 | Doublets |
Workflow for Reaction Monitoring and Product Isolation
The following diagram illustrates the general workflow from reaction setup to the isolation of the final product, incorporating the monitoring techniques described.
Figure 2: Experimental Workflow
Caption: General workflow for monitoring the deprotection of this compound.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for monitoring the progress of reactions involving this compound. The choice of analytical technique will depend on the specific requirements of the experiment, with TLC offering a quick qualitative assessment, HPLC providing quantitative data, and NMR delivering detailed structural information. Proper monitoring is a cornerstone of successful synthesis, ensuring high yields and purity of the desired 2-formylthiazole, a valuable building block in medicinal chemistry and drug development.[18][19][20][21][22][23][24][25]
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jetir.org [jetir.org]
- 6. One moment, please... [dergi.fabad.org.tr]
- 7. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 17. ijcmas.com [ijcmas.com]
- 18. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 21. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 24. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole. The content is structured to address specific issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, which is typically achieved through the acetal protection of 2-thiazolecarboxaldehyde with ethylene glycol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the reaction to proceed. 2. Presence of Water: Acetal formation is a reversible reaction, and the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.[1] 3. Low Reaction Temperature: The reaction may require sufficient heat to overcome the activation energy. | 1. Increase Catalyst Loading: Incrementally increase the amount of catalyst used. 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent such as molecular sieves (4Å) to the reaction mixture.[1] 3. Increase Temperature: Ensure the reaction is heated to the appropriate temperature, typically the boiling point of the solvent (e.g., toluene or benzene). |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Equilibrium Has Been Reached: The forward and reverse reaction rates have become equal, preventing further product formation. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Continue the reaction until the starting material is no longer visible. 2. Drive the Equilibrium: Use a larger excess of ethylene glycol and ensure efficient water removal to shift the equilibrium towards the product. |
| Formation of Side Products | 1. Decomposition of Starting Material: 2-Thiazolecarboxaldehyde can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or other side reactions. 2. Side Reactions of the Product: The dioxolane ring can be unstable under harsh acidic conditions, leading to decomposition. | 1. Use a Milder Catalyst: Consider using a milder acid catalyst or a solid-supported acid catalyst to minimize degradation. A visible-light-induced photochemical method using Eosin Y as a photocatalyst offers a neutral and mild alternative.[2][3] 2. Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. Monitor the reaction closely and work it up as soon as it is complete. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The product may have some solubility in water, leading to losses during aqueous workup. 2. Emulsion Formation during Extraction: The presence of polar materials can lead to the formation of emulsions during extraction with organic solvents. | 1. Saturate the Aqueous Layer: Use a saturated solution of sodium chloride (brine) during the workup to decrease the solubility of the product in the aqueous phase. 2. Break the Emulsion: Add a small amount of a different organic solvent or brine to help break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the acid-catalyzed reaction of 2-thiazolecarboxaldehyde with ethylene glycol. This reaction forms a cyclic acetal, protecting the aldehyde functional group.[4]
Q2: Which acid catalysts are typically used for this reaction?
A2: p-Toluenesulfonic acid (p-TSA) is a widely used catalyst for this transformation. Other acid catalysts such as sulfuric acid or Lewis acids can also be employed. For sensitive substrates, milder, greener alternatives like visible-light-induced acetalization using Eosin Y as a photocatalyst can be highly effective.[2][3]
Q3: Why is it necessary to remove water from the reaction?
A3: The formation of an acetal is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield.[1]
Q4: What is a Dean-Stark apparatus and how does it work?
A4: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture. It is used in conjunction with a reflux condenser and a solvent that forms an azeotrope with water (e.g., toluene or benzene). As the mixture is heated, the azeotrope boils and the vapor enters the condenser. Upon cooling, the immiscible water and solvent separate in the side arm of the apparatus, with the denser water sinking to the bottom of the trap, and the lighter solvent overflowing back into the reaction flask.
Q5: Can I use other diols besides ethylene glycol?
A5: Yes, other 1,2- or 1,3-diols can be used to form different cyclic acetals. The choice of diol can influence the stability and properties of the protecting group.
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (2-thiazolecarboxaldehyde) and a co-spot (a mixture of the reaction mixture and starting material). The disappearance of the starting material spot indicates the completion of the reaction.
Q7: What are the typical reaction conditions?
A7: Typical conditions involve refluxing a solution of 2-thiazolecarboxaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-TSA in a solvent like toluene with a Dean-Stark apparatus to remove water.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields under different catalytic systems.
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | 4-8 hours | 85-95 | General Acetalization |
| Eosin Y (Visible Light) | Methanol | Room Temp. | 12-24 hours | 90-98 | [2] |
| Iodine | Dichloromethane | Room Temp. | 1-2 hours | 80-90 | General Acetalization |
Detailed Experimental Protocol
Synthesis of this compound using p-Toluenesulfonic Acid
Materials:
-
2-Thiazolecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-thiazolecarboxaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add a sufficient amount of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
common side products in the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of acid-catalyzed acetalization of 2-formylthiazole with ethylene glycol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Ineffective acid catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (2-formylthiazole, ethylene glycol). 4. Presence of excess water in the reaction mixture. | 1. Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid. 2. Optimize reaction temperature (typically refluxing in a suitable solvent like toluene) and monitor reaction progress by TLC. 3. Purify starting materials if necessary. 2-formylthiazole can be sensitive and may degrade upon storage. 4. Ensure all glassware is dry and use a Dean-Stark apparatus to remove water azeotropically. |
| Incomplete reaction | 1. Equilibrium has been reached. 2. Insufficient amount of ethylene glycol or acid catalyst. | 1. Use a Dean-Stark trap to drive the equilibrium towards the product by removing water. 2. Use a slight excess of ethylene glycol and a catalytic amount of a strong acid catalyst. |
| Presence of starting material (2-formylthiazole) in the final product | 1. Incomplete reaction (see above). 2. Hydrolysis of the product during work-up or purification. | 1. Ensure the reaction has gone to completion using TLC analysis. 2. During work-up, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before solvent evaporation. Avoid prolonged exposure to acidic conditions, especially in the presence of water. |
| Formation of a dark, tarry substance (polymerization) | 1. Strong acidic conditions and/or high temperatures may promote polymerization of 2-formylthiazole. | 1. Use a milder acid catalyst or a lower concentration of the strong acid. 2. Maintain a controlled reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product decomposes during purification | 1. The dioxolane ring is sensitive to acid and can hydrolyze back to the aldehyde on acidic silica gel during column chromatography. | 1. Neutralize the crude product before purification. 2. Use a neutral or basic stationary phase for chromatography (e.g., neutral alumina or silica gel treated with triethylamine). 3. Alternatively, distillation under reduced pressure can be an effective purification method for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common impurity is the unreacted starting material, 2-formylthiazole, due to the reversible nature of the acetalization reaction. Another potential side product is the hemiacetal intermediate, which is generally unstable and may be present in small amounts. Under harsh acidic conditions or elevated temperatures, polymerization or degradation of 2-formylthiazole can lead to the formation of dark, insoluble materials. Hydrolysis of the desired product back to 2-formylthiazole can also occur during aqueous work-up if the acid catalyst is not properly neutralized.
Q2: How can I minimize the formation of these side products?
A2: To minimize the presence of unreacted 2-formylthiazole, it is crucial to drive the reaction equilibrium towards the product. This is most effectively achieved by removing the water formed during the reaction using a Dean-Stark apparatus. Using a slight excess of ethylene glycol can also help. To prevent polymerization, use the mildest effective acid catalyst and maintain careful temperature control. To avoid hydrolysis of the product, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) before work-up and purification.
Q3: What is the optimal catalyst for this reaction?
A3: A catalytic amount of a strong acid is typically required. p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst for this type of acetalization. Lewis acids can also be employed. The optimal catalyst and its concentration may need to be determined empirically for your specific reaction scale and conditions.
Q4: What purification methods are recommended for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities, vacuum distillation is often the preferred method to obtain a pure product.
-
Column Chromatography: If chromatography is necessary, it is advisable to use a deactivated stationary phase to prevent hydrolysis of the acetal. This can be achieved by using neutral alumina or by pre-treating silica gel with a base like triethylamine.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification technique.
Experimental Protocols
Synthesis of this compound from 2-Formylthiazole
This protocol is a general guideline for the acid-catalyzed acetalization of 2-formylthiazole.
Materials:
-
2-Formylthiazole
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.01 - 0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add 2-formylthiazole, toluene, and ethylene glycol.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of 2-formylthiazole.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthesis pathway and potential side products.
Troubleshooting Logic Flow
Caption: Troubleshooting decision-making flow chart.
troubleshooting low yields in 2-(1,3-Dioxolan-2-yl)thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(1,3-Dioxolan-2-yl)thiazole, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of the thiazole ring system is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would typically involve the reaction of a protected α-haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), with thioformamide.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
An α-haloacetaldehyde equivalent: Due to the instability of α-haloaldehydes, a protected form is used. A common choice is 2-bromo-1,1-diethoxyethane or a similar acetal.
-
Thioformamide: This provides the nitrogen and sulfur atoms of the thiazole ring. Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide.[3][4]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the Hantzsch thiazole synthesis can stem from several factors:
-
Purity of Reactants: Impurities in the α-haloacetal or thioformamide can lead to side reactions, consuming starting materials and complicating purification. Thioformamide, in particular, can be unstable.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Moisture: The presence of water can be detrimental, and the use of anhydrous solvents is often recommended.
-
pH of the reaction medium: Acidic conditions can sometimes lead to the formation of isomeric byproducts.[5]
Q4: What are common side products, and how can they be minimized?
A4: A potential side reaction is the deprotection of the dioxolane ring under acidic conditions that might be generated during the reaction (e.g., formation of HBr). This can lead to the formation of unsubstituted thiazole or subsequent polymerization of the unprotected aldehyde. To minimize this, careful control of the reaction pH is crucial. Using a non-acidic solvent and a mild base to neutralize any generated acid can be beneficial.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through:
-
Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degraded Thioformamide | Use freshly prepared or purified thioformamide. Store it under an inert atmosphere and at a low temperature. |
| Inactive α-haloacetal | Ensure the purity and reactivity of the 2-bromo-1,1-diethoxyethane. Consider using a freshly opened bottle or purifying it before use. | |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some Hantzsch syntheses proceed at room temperature, others require heating. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC. | |
| Formation of Multiple Products (as seen on TLC) | Side Reactions | As mentioned, acidic conditions can promote side reactions. Try adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any generated acid. |
| Impure Starting Materials | Re-purify the starting materials. Thioformamide can be recrystallized, and the α-haloacetal can be distilled. | |
| Difficulty in Product Isolation | Product is Water Soluble | If the product has some water solubility, saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer. |
| Emulsion Formation during Extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Preparation of Thioformamide
Thioformamide can be synthesized by reacting formamide with phosphorus pentasulfide.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve formamide in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath and slowly add phosphorus pentasulfide in portions with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (monitor by TLC).
-
Cool the mixture, decant or filter to remove solid byproducts.
-
Remove the solvent under reduced pressure. The crude thioformamide can be purified by recrystallization or used directly in the next step.
Synthesis of this compound (Generalized Hantzsch Synthesis)
Materials:
-
2-bromo-1,1-diethoxyethane (1.0 eq)
-
Thioformamide (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)
-
Mild, non-nucleophilic base (optional, e.g., proton sponge)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioformamide in the chosen anhydrous solvent.
-
If using a base, add it to the solution.
-
Slowly add 2-bromo-1,1-diethoxyethane to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield (Illustrative Examples)
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | 99 | [1] |
| 2 | Chloroacetaldehyde | Thiourea | Water | RT | - | 75-85 | BenchChem |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water | 65 | 2-3.5 | 79-90 | [6] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | EtOH/Water | RT (Ultrasonic) | 1.5-2 | 79-90 | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]
- 4. US2265212A - Thioformamide compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
Technical Support Center: Purification of 2-(1,3-Dioxolan-2-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(1,3-Dioxolan-2-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromothiazole or 2-formylthiazole and ethylene glycol, byproducts from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, impurities from precursor steps, like those from the synthesis of substituted thiazoles, may also be present.[1][2][3]
Q2: Is this compound stable under typical purification conditions?
A2: The dioxolane ring can be sensitive to acidic conditions, which may lead to hydrolysis back to the corresponding aldehyde (2-formylthiazole) and ethylene glycol.[4] Therefore, it is crucial to avoid strongly acidic environments during purification. Neutral or slightly basic conditions are generally preferred.
Q3: What are the recommended purification methods for this compound?
A3: The most commonly employed and effective purification methods are column chromatography and recrystallization.[1][5][6][7] The choice between these methods often depends on the nature and quantity of the impurities present.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an optimal mobile phase that provides good separation (Rf value of ~0.3-0.4 for the product). |
| Overloading the column | Use an appropriate amount of crude product relative to the stationary phase (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight). |
| Co-eluting impurities | Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique such as reversed-phase chromatography.[8][9] |
Problem: The product appears to be degrading on the column.
| Possible Cause | Solution |
| Acidic silica gel | Neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). |
| Prolonged chromatography time | Optimize the solvent system for faster elution without compromising separation. Use flash chromatography to reduce the time the compound spends on the column. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[10] |
| High concentration of impurities | First, attempt to remove the bulk of the impurities by another method, such as column chromatography, before recrystallization.[5] |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Test a range of solvents or solvent mixtures. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[5] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to keep the product dissolved.[5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving the stability of 2-(1,3-Dioxolan-2-yl)thiazole during storage
Technical Support Center: Stability of 2-(1,3-Dioxolan-2-yl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound.
| Question | Possible Cause(s) | Recommended Action(s) |
| Why has my sample of this compound developed a yellow or brownish tint over time? | Oxidative Degradation: Exposure to air and/or light can lead to the oxidation of the thiazole ring, resulting in colored byproducts. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. For long-term storage, refrigeration is recommended. |
| Peroxide Formation: The dioxolane ring is susceptible to peroxide formation upon prolonged exposure to oxygen. Peroxides can contribute to discoloration and may pose a safety hazard. | Test for the presence of peroxides using peroxide test strips. If peroxides are detected, they can be removed by passing the material through a column of activated alumina. | |
| I've observed a decrease in the purity of my sample by HPLC analysis. What are the likely degradation products? | Hydrolysis: The dioxolane ring is an acetal and is susceptible to acid-catalyzed hydrolysis, which would cleave the ring to form 2-formylthiazole and ethylene glycol. | Ensure the compound is stored in a dry environment and that all solvents used are anhydrous. Avoid acidic conditions during storage and handling. |
| Oxidation: The thiazole ring can be oxidized, leading to the formation of N-oxides or other oxidation products. | As mentioned above, store under an inert atmosphere and protect from light. | |
| My NMR spectrum shows unexpected peaks. What could they be? | Hydrolysis Products: You may be observing signals corresponding to 2-formylthiazole and ethylene glycol. | Compare your spectrum to reference spectra of the potential degradation products. Ensure your NMR solvent is anhydrous. |
| Peroxide Adducts: In some cases, peroxides can form adducts with the compound, leading to complex spectra. | Test for peroxides and purify the sample if necessary. | |
| The compound appears to be less soluble than expected. Why? | Polymerization: Although less common for this specific structure, some degradation pathways can lead to the formation of polymeric materials that are less soluble. | Store at recommended low temperatures to minimize the rate of any potential polymerization reactions. |
| Presence of Impurities: The presence of insoluble degradation products can give the appearance of decreased solubility of the parent compound. | Attempt to filter a small aliquot of the sample to see if the solubility of the filtrate improves. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen is recommended).[1] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture and air from entering.
Q2: Is this compound sensitive to air?
A2: Yes, like many heterocyclic compounds and acetals, it can be sensitive to air. The primary concern is the potential for oxidative degradation of the thiazole ring and the formation of peroxides in the dioxolane ring.[2][3]
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under inert gas, protected from light), the compound should remain stable for an extended period. However, it is good practice to re-analyze the purity of the material if it has been in storage for more than a year or if it has been opened multiple times.
Q4: Are there any known incompatibilities for this compound?
A4: Strong acids should be avoided as they can catalyze the hydrolysis of the dioxolane ring. Strong oxidizing agents should also be avoided due to the potential for oxidation of the thiazole moiety.
Q5: How can I safely handle this compound?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors and contact with skin and eyes.
Quantitative Stability Data
Table 1: Illustrative Thermal Stability of this compound
| Temperature | Time (days) | Purity (%) | Major Degradant(s) |
| 25°C (Room Temp) | 30 | >99.0 | Not Detected |
| 40°C | 30 | 98.5 | Trace Hydrolysis/Oxidation Products |
| 60°C | 30 | 95.2 | Hydrolysis and Oxidation Products |
| 80°C | 7 | 89.7 | Significant Hydrolysis and Oxidation |
Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | Purity (%) | Major Degradant(s) |
| 2.0 | 24 | 85.1 | 2-Formylthiazole, Ethylene Glycol |
| 4.0 | 24 | 96.5 | Trace Hydrolysis Products |
| 7.0 | 24 | >99.0 | Not Detected |
| 9.0 | 24 | 98.8 | Trace Unidentified Degradants |
| 12.0 | 24 | 94.3 | Thiazole Ring Cleavage Products |
Table 3: Illustrative Photostability of this compound (Solid State)
| Light Source | Exposure Duration | Purity (%) | Observations |
| ICH D65 (Visible) | 24 hours | 99.0 | Slight discoloration |
| ICH UV | 24 hours | 98.2 | Noticeable discoloration |
| Dark Control | 24 hours | >99.5 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]
1.1 Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
1.2 Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points and analyze by HPLC.
1.3 Thermal Degradation:
-
Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C).
-
Place a solution of the compound in a suitable solvent in a vial and store it in an oven at a slightly lower temperature (e.g., 60°C).
-
Collect samples at various time points and analyze by HPLC.
1.4 Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the samples by HPLC after the exposure period.
Protocol 2: Detection of Peroxides
2.1 Peroxide Test Strips:
-
Use commercially available peroxide test strips (e.g., Quantofix®).[2]
-
Dip the test strip into the sample for 1 second.
-
Allow the solvent to evaporate from the test strip.
-
Add a drop of deionized water to the test pad.
-
Compare the color of the test pad to the color scale provided with the kit to determine the peroxide concentration.
2.2 Potassium Iodide Test (Qualitative):
-
Add 1 mL of the sample to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
A yellow to brown color indicates the presence of peroxides.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes | Semantic Scholar [semanticscholar.org]
dealing with impurities in commercial 2-(1,3-Dioxolan-2-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(1,3-Dioxolan-2-yl)thiazole. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems arising from impurities in this compound.
Issue 1: Inconsistent or Low Yields in Downstream Reactions
Symptoms:
-
Your reaction yields are lower than expected or vary significantly between batches of the starting material.
-
You observe the formation of unexpected side products.
Possible Cause: The presence of unreacted starting materials or degradation products in your commercial this compound can interfere with your reaction. The most common impurity is 2-thiazolecarboxaldehyde, which can react with nucleophiles or sensitive reagents in your reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Actions:
-
Purity Analysis: Before use, analyze a sample of your commercial this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
-
Purification: If impurities are detected, purify the starting material using an appropriate method such as recrystallization or column chromatography.
-
Reaction Re-run: Use the purified this compound in your reaction and compare the results to those obtained with the unpurified material.
Issue 2: Product Instability or Decomposition During Workup or Storage
Symptoms:
-
Your final product appears pure initially but degrades over time.
-
You notice the reappearance of starting material impurities in your purified product upon storage.
Possible Cause: The dioxolane group in this compound can be sensitive to acidic conditions, leading to hydrolysis back to 2-thiazolecarboxaldehyde and ethylene glycol.
Preventative Measures Workflow:
Caption: Workflow for preventing product hydrolysis.
Recommended Actions:
-
Control pH: Ensure that all aqueous solutions used during reaction workup are neutral or slightly basic. Avoid acidic washes.
-
Proper Storage: Store this compound and its subsequent products in a cool, dry, and dark place, preferably under an inert atmosphere to minimize exposure to moisture and air.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically residual starting materials from its synthesis. These include:
-
2-Thiazolecarboxaldehyde: The aldehyde precursor.
-
Ethylene glycol: The diol used for acetal formation. Additionally, hydrolysis of the product can lead to the formation of 2-thiazolecarboxaldehyde.
Q2: How can I detect these impurities?
A2: Several analytical techniques can be used:
-
HPLC (High-Performance Liquid Chromatography): This is a highly effective method for separating and quantifying the main compound and its impurities.
-
TLC (Thin Layer Chromatography): A quick and simple method to visualize the presence of impurities. The aldehyde impurity will likely have a different Rf value.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR can show characteristic peaks for the aldehyde proton of 2-thiazolecarboxaldehyde (around 9-10 ppm) if present in sufficient quantity.
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are generally available with a purity of ≥98%.[1] However, the actual purity can vary between suppliers and batches. It is always recommended to verify the purity of a new batch before use in sensitive applications.
| Parameter | Typical Specification |
| Purity | ≥98% |
| Main Impurity | 2-Thiazolecarboxaldehyde |
| Other Potential Impurity | Ethylene glycol |
Q4: How can I purify commercial this compound?
A4: If you detect significant impurities, the following purification methods can be employed:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A systematic approach to finding a suitable solvent is recommended.
-
Column Chromatography: For larger quantities or to separate impurities with similar polarities, silica gel column chromatography can be used.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: The main peak corresponding to this compound should be well-resolved. Any peak corresponding to 2-thiazolecarboxaldehyde would likely have a shorter retention time.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. The ideal solvent will need to be determined experimentally.
Solvent Selection:
-
Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Based on the polarity of the target molecule, good starting solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal growth appears to have stopped, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the desired product, its precursors, and its potential degradation product.
Caption: Synthesis and degradation pathway of this compound.
References
avoiding degradation of the dioxolane moiety during thiazole reactions
Welcome to the technical support center for researchers engaged in thiazole synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preserving the integrity of the dioxolane moiety during thiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: Why is my dioxolane protecting group being cleaved during my Hantzsch thiazole synthesis?
A1: The primary cause of dioxolane degradation is exposure to acidic conditions, which are traditionally used in the Hantzsch thiazole synthesis.[1][2][3] Dioxolanes, as cyclic acetals, are stable to bases and nucleophiles but are susceptible to acid-catalyzed hydrolysis.[4] The reaction mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a stabilized carbocation, which is then attacked by water, leading to the deprotection of the diol. Many standard Hantzsch protocols utilize strong acids or generate acidic byproducts (HX), creating an environment that readily cleaves this protecting group.[5]
Q2: What are the typical signs of dioxolane degradation in my reaction mixture?
A2: The most common indicators of undesired dioxolane cleavage include:
-
Complex Product Mixture: Instead of a clean spot on a Thin Layer Chromatography (TLC) plate for your desired product, you may observe multiple spots, including a more polar spot corresponding to the deprotected diol.
-
Low Yield: The isolated yield of your target thiazole compound will be significantly lower than expected.
-
Characterization Issues: NMR and Mass Spectrometry data will show signals corresponding to the deprotected product. For instance, in ¹H NMR, you will see characteristic broad peaks for the hydroxyl (-OH) protons of the resulting diol. Mass spectrometry will show a molecular ion peak corresponding to the mass of the deprotected compound.
Q3: What immediate actions can I take to minimize dioxolane cleavage in my current protocol?
A3: To mitigate degradation, you can modify several parameters of your existing protocol:
-
Use Milder Conditions: If the reaction requires acid catalysis, consider switching from strong mineral acids (e.g., HCl, H₂SO₄) to milder organic acids or Lewis acids. Some modern protocols have found success using catalysts like silica-supported tungstosilisic acid or operating under neutral conditions.[6][7]
-
Lower the Reaction Temperature: Acid-catalyzed hydrolysis is often accelerated by heat. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the stability of the dioxolane group.
-
Control Stoichiometry: Ensure that acidic reagents or byproducts are not present in large excess. The use of a non-nucleophilic base can help scavenge any generated acid (e.g., HBr from an α-bromoketone).
-
Consider Microwave-Assisted Synthesis: Some studies report high yields and mild reaction conditions using microwave heating, which can sometimes reduce reaction times and minimize side reactions.[8]
Troubleshooting Guide: Preserving the Dioxolane Moiety
This guide provides a systematic approach to troubleshooting the degradation of dioxolane groups during thiazole synthesis.
Problem: Significant Dioxolane Deprotection Observed
Below is a workflow diagram to guide your troubleshooting process.
Caption: A workflow for troubleshooting dioxolane degradation.
Data Summary: Impact of Reaction Conditions on Yield
The choice of catalyst and conditions can dramatically affect the yield of the desired product while preserving the dioxolane group. While direct comparative studies are scarce, the general principles of acetal stability can guide protocol optimization.
| Condition | Catalyst / Reagent | Temperature | Expected Outcome on Dioxolane Stability | Reference |
| Harsh Acidic | 10M HCl in EtOH | 80 °C | Very Poor: High likelihood of complete deprotection. | [1] |
| Standard Hantzsch | Refluxing Ethanol (generates HBr) | ~78 °C | Poor to Moderate: Degradation is common. | [5] |
| Mild Lewis Acid | Silica Supported Tungstosilisic Acid | 65 °C | Good: Heterogeneous catalyst can offer milder conditions. | [6][7] |
| Microwave | Methanol | 90 °C | Excellent: Short reaction times can minimize degradation. | [8] |
| Neutral Hydrolysis | Catalytic NaBArF₄ in Water | 30 °C | N/A (Deprotection Method): Demonstrates high acid sensitivity. | [9] |
Experimental Protocols
Protocol 1: Modified Hantzsch Synthesis for Acid-Sensitive Substrates
This protocol is adapted from standard Hantzsch procedures with modifications to enhance the stability of the dioxolane moiety.
Objective: To synthesize a 2-amino-4-arylthiazole from an α-haloketone bearing a dioxolane group, while minimizing deprotection.
Reaction Scheme:
Caption: A modified Hantzsch thiazole synthesis scheme.
Materials:
-
Dioxolane-protected α-bromoketone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.5 equiv)
-
Ethanol (Absolute)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the dioxolane-protected α-bromoketone (1.0 equiv) and absolute ethanol.
-
Add thiourea (1.2 equiv) and sodium bicarbonate (1.5 equiv) to the solution. The NaHCO₃ acts as a scavenger for the HBr byproduct generated during the reaction.
-
Heat the reaction mixture to a gentle reflux (or maintain at 50-60 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate and hexane).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a beaker containing cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Q4: Are there more robust alternatives to the dioxolane protecting group for thiazole synthesis?
A4: Yes. If dioxolane cleavage remains a persistent issue even after optimizing reaction conditions, switching to a more robust protecting group is a viable strategy. The best choice depends on the overall synthetic route and the conditions the molecule must endure.
Alternative Protecting Groups for Diols:
| Protecting Group | Stability Profile | Deprotection Conditions | Notes |
| Silyl Ethers (e.g., TBDMS, TIPS) | Stable to a wider pH range than acetals. Cleaved by fluoride ions. | TBAF, HF-Pyridine | Orthogonal to many other groups. Steric bulk can be tuned (TBDMS vs. TIPS). |
| Benzylidene Acetal | More stable to acid than simple dioxolanes. Cleaved by catalytic hydrogenation. | H₂, Pd/C | Primarily used for 1,3-diols; forms a stable 6-membered ring.[10] |
| Carbonates | Stable to acidic conditions. Cleaved by basic hydrolysis. | K₂CO₃, MeOH | Useful if the subsequent steps involve acidic but not basic reagents. |
The selection of a protecting group is a critical decision in multi-step synthesis.[11] Always consider the stability of the chosen group under all planned reaction conditions, not just the thiazole formation step.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 10. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 11. jocpr.com [jocpr.com]
enhancing the reaction rate of 2-(1,3-Dioxolan-2-yl)thiazole condensations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help enhance the reaction rate and yield of 2-(1,3-Dioxolan-2-yl)thiazole condensations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any of the desired product. What are the common causes?
A1: Low or no yield in thiazole synthesis, such as the Hantzsch synthesis, can arise from several factors. Key areas to investigate include the purity of your reactants, reaction conditions, and potential side reactions.[1]
-
Reactant and Solvent Purity: Impurities in the starting materials (e.g., α-haloketone and the thioamide) can lead to unwanted side reactions, consuming reactants and complicating purification. The presence of water can be detrimental, so using anhydrous solvents is often recommended.[1]
-
Reagent Stability: The thioamide reactant can be unstable, particularly under strongly acidic conditions.[1] The 2-(1,3-dioxolan-2-yl) group is an acetal, which is sensitive to acid and can decompose, preventing the desired condensation.
-
Reaction Conditions: The choice of solvent and temperature is critical. Suboptimal conditions can drastically reduce yields. For example, solvents like DMF, toluene, or 1,4-dioxane have been shown to result in sharp declines in yield for certain thiazole syntheses compared to more suitable solvents like ethanol.[2]
Table 1: Effect of Solvent and Temperature on Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 62 | [3] |
| 2 | Ethanol | Room Temp | 22 | [3] |
| 3 | DMF | 100 | Low | [2] |
| 4 | Toluene | 100 | Low | [2] |
| 5 | Trifluoroethanol | 80 | 58 |[4] |
Q2: The reaction is proceeding very slowly. How can I increase the rate?
A2: Increasing the reaction rate typically involves modifying the temperature, using a catalyst, or employing an alternative energy source like microwave irradiation.
-
Temperature: Increasing the temperature generally accelerates the reaction. Reflux conditions are common for thiazole synthesis and often provide significantly higher yields in a shorter time compared to room temperature reactions.[3]
-
Catalysis: The use of an appropriate catalyst can significantly speed up the condensation. Both acid and base catalysts are employed. For instance, hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO) have been reported to reduce reaction times and improve yields.[5] Brønsted acids are also used, but care must be taken to avoid decomposition of the acid-sensitive dioxolane group.[2]
-
Microwave-Assisted Synthesis: This technique is a powerful method for accelerating reaction rates. It can reduce reaction times from hours to mere minutes while often improving yields.[1][6]
Table 2: Comparison of Heating Methods for Thiazole Synthesis
| Method | Typical Reaction Time | Typical Yield (%) | Reference |
|---|---|---|---|
| Conventional Reflux | 1.5 - 2 hours | 68 | [6] |
| Microwave Irradiation | 1.5 minutes | 94 |[6] |
Below is a general workflow for optimizing your reaction conditions to enhance the rate and yield.
Q3: I am observing significant side product formation. What are the likely causes and solutions?
A3: Side product formation often points to issues with reactant stability, overly harsh reaction conditions, or incorrect stoichiometry.
-
Decomposition of Starting Materials: The 2-(1,3-dioxolan-2-yl) group is an acetal used to protect an aldehyde. This group is susceptible to hydrolysis under strong acidic conditions.[7] If the reaction medium is too acidic, the dioxolane ring can open, exposing the aldehyde, which can then participate in undesired side reactions.
-
Solution:
-
Use Milder Catalysts: Opt for milder or hindered base catalysts like triethylamine (Et₃N) or DABCO instead of strong Brønsted or Lewis acids.[5]
-
Control Temperature: Excessive heat can promote decomposition and side reactions. If using high temperatures, ensure the reaction time is minimized.
-
Ensure Stoichiometry: Use precise molar equivalents of reactants to avoid side reactions caused by an excess of one component.
-
The following diagram illustrates a logical approach to troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this type of thiazole condensation?
A1: Most syntheses of this type follow the Hantzsch thiazole synthesis pathway.[8] This involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbonyl-adjacent carbon of the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.
Q2: Which catalysts are most effective and compatible with the 2-(1,3-Dioxolan-2-yl) group?
A2: The choice of catalyst is critical to avoid degrading the acid-sensitive dioxolane protecting group. While Brønsted acids are sometimes used for thiazole synthesis, basic or mildly acidic catalysts are preferable for this specific substrate.[2]
Table 3: Recommended Catalysts for Thiazole Synthesis
| Catalyst | Type | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Triethylamine (Et₃N) | Base | Ethanol, Reflux | Mild and effective for promoting condensation without cleaving acid-sensitive groups. | [3] |
| DABCO | Hindered Base | Ethanol | Eco-friendly, safe, and provides good to excellent yields with reduced reaction times. | [5] |
| Isonicotinic Acid | Additive/Acid | DMSO, 100°C | Shown to be a preferable additive in certain multi-component reactions. | [2] |
| Silica Supported Tungstosilisic Acid | Solid Acid | Conventional or Ultrasonic | A reusable and green catalyst option. |[5] |
Q3: Can you provide a general experimental protocol for a trial reaction?
A3: This protocol outlines a starting point for the Hantzsch condensation to synthesize a this compound derivative. Optimization will be required based on your specific substrates.
Experimental Protocol: Small-Scale Hantzsch Thiazole Synthesis
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide bearing the 2-(1,3-Dioxolan-2-yl) group (1.0 eq) in anhydrous ethanol.
-
Add the corresponding α-haloketone (1.0 - 1.2 eq).[3]
-
-
Catalyst Addition (Optional but Recommended):
-
Add a catalytic amount of a mild base, such as triethylamine (0.1 - 0.2 eq) or DABCO (0.1 eq).[5]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 12 hours.[1][6]
-
Alternative: For rate enhancement, perform the reaction in a sealed vessel using a scientific microwave reactor, typically at 100-120°C for 10-30 minutes.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with water and neutralize if necessary.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate solvents for reactions with 2-(1,3-Dioxolan-2-yl)thiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving 2-(1,3-Dioxolan-2-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting a solvent?
A1: this compound is a heterocyclic compound containing a thiazole ring and a dioxolane protecting group. The thiazole ring is aromatic and possesses a pyridine-like odor. The dioxolane group is an acetal, which is stable under neutral to strongly basic conditions but is sensitive to acids, particularly aqueous acids. The lone pair of electrons on the nitrogen atom in the thiazole ring makes it basic, though it is less basic than imidazole.
Q2: How does the dioxolane protecting group influence solvent choice?
A2: The dioxolane group is an acetal that protects a formyl group at the 2-position of the thiazole. This group is stable in neutral and basic media, allowing for a wide range of reactions to be performed on other parts of the molecule without affecting the protected aldehyde. However, it is crucial to avoid acidic conditions, especially in the presence of water, as this will lead to the deprotection of the acetal and the formation of thiazole-2-carbaldehyde. Therefore, solvents should be anhydrous and free of acidic impurities.
Q3: What are some generally suitable solvents for reactions with this compound?
A3: Based on the chemical structure and typical reactions involving thiazole derivatives, a range of aprotic and protic solvents can be considered, depending on the specific reaction. Common choices include:
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are excellent choices for reactions involving organometallic reagents like Grignard reagents or organolithiums, as they are aprotic and can be readily dried.
-
Alcohols: Ethanol and methanol are often used for reactions like the Hantzsch thiazole synthesis.[1] However, care must be taken to ensure the absence of acidic impurities.
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be suitable for a variety of reactions, particularly those requiring higher temperatures.[2] They are good at dissolving a wide range of organic compounds.[3]
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform can be used, but their compatibility with all reaction types should be verified.
-
Hydrocarbons: Toluene and hexane are generally suitable for non-polar reactants and can be used in reactions where polarity is not a critical factor.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Consult the Solvent Suitability Table (Table 1) to select a solvent in which all reactants are soluble. Consider using a co-solvent system if a single solvent is inadequate. |
| Incompatible Solvent | The solvent may be reacting with your reagents (e.g., protic solvents with organometallics). Switch to an appropriate aprotic, anhydrous solvent. |
| Deprotection of Dioxolane Group | If the reaction is run under acidic conditions (even trace amounts), the dioxolane group may be cleaved. Ensure all solvents and reagents are anhydrous and neutral. A basic workup may be necessary to neutralize any acid formed. |
| Reaction Temperature Too Low/High | Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may need cooling to prevent side reactions. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions with Solvent | The solvent may be participating in the reaction. For example, some solvents can be deprotonated by strong bases. Choose a more inert solvent. |
| Presence of Water | Water can quench organometallic reagents and participate in side reactions. Ensure all glassware is flame-dried and solvents are rigorously dried before use. |
| Impure Starting Materials | Purify the this compound and other reactants before use. |
Data Presentation
Table 1: Qualitative Solubility of this compound and General Solvent Compatibility
| Solvent | Polarity | Solvent Type | Qualitative Solubility of this compound | General Compatibility Notes |
| Methanol | Polar | Protic | Likely Soluble | Use with caution in reactions sensitive to protic solvents. Ensure it is anhydrous. |
| Ethanol | Polar | Protic | Likely Soluble | Similar to methanol, suitable for reactions like Hantzsch synthesis.[1] |
| Isopropanol | Polar | Protic | Likely Soluble | A less polar alcohol, may have different solubility characteristics. |
| Acetone | Polar | Aprotic | Likely Soluble | Good general-purpose solvent. |
| Dimethylformamide (DMF) | Polar | Aprotic | Likely Soluble | High boiling point, useful for reactions requiring heat.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Likely Soluble | Strong solvent for a wide range of compounds.[3] |
| Tetrahydrofuran (THF) | Intermediate | Aprotic | Likely Soluble | Excellent choice for organometallic reactions.[4] |
| Toluene | Non-polar | Aprotic | Likely Soluble | Good for reactions with non-polar reagents. |
| Hexane | Non-polar | Aprotic | Likely Sparingly Soluble | May be used for purification (e.g., recrystallization) rather than as a reaction solvent. |
Experimental Protocols
Protocol 1: Lithiation of a Thiazole Derivative (Adapted from a similar procedure)
This protocol describes a general method for the deprotonation of a thiazole ring at the C5 position, which can be adapted for this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile dropwise to the solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Acid-Catalyzed Deprotection of the Dioxolane Group
This protocol outlines the removal of the dioxolane protecting group to yield thiazole-2-carbaldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, thiazole-2-carbaldehyde, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be further purified if necessary.
Mandatory Visualization
Caption: A decision-making workflow for selecting an appropriate solvent.
References
Validation & Comparative
Validating the Purity of 2-(1,3-Dioxolan-2-yl)thiazole: A Comparative Guide to HPLC-UV and LC-MS/MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of 2-(1,3-Dioxolan-2-yl)thiazole purity. This comparison is supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific analytical needs.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential interactions with a stationary and mobile phase.[1] The choice between UV and MS/MS detection depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information.[1][2]
HPLC-UV is a widely accessible and cost-effective technique, making it a workhorse for routine purity assessments.[2] It offers robust and reproducible results for quantifying known compounds in relatively simple matrices.[2] However, its selectivity can be limited, as co-eluting impurities with similar UV-Vis spectra can interfere with the analyte of interest, potentially leading to inaccurate quantification.[2]
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1][3] This technique provides detailed information about the molecular weight and structure of the analyte by measuring the mass-to-charge ratio of ionized compounds.[1] LC-MS/MS is the preferred method for analyzing complex samples, identifying unknown impurities, and achieving ultra-trace level detection.[1][2] However, the instrumentation is more expensive, and the operation and data analysis are more complex compared to HPLC-UV.[2][3] Matrix effects, where co-eluting components suppress or enhance the ionization of the target analyte, can also pose a challenge.[2]
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for HPLC-UV and LC-MS/MS methods based on the analysis of similar thiazole derivatives. These values serve as a general guide and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[4][5] | ≥ 0.999[4] |
| Limit of Detection (LOD) | 0.009 - 0.21 µg/mL[4][6] | 0.62 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.028 - 0.66 µg/mL[4][6] | 1.83 µg/mL[4] |
| Accuracy (Recovery %) | 93.61 - 98.08%[4][5] | Typically 80-120% |
| Precision (RSD %) | < 2%[4][5] | < 15% |
*Note: In some cases, as reported for thiabendazole, the HPLC-PDA method showed higher sensitivity (lower LOD and LOQ) than the LC-MS/MS method, which may be due to factors like ionization efficiency of the specific molecule.[4] Generally, LC-MS/MS is considered more sensitive for a broader range of compounds.[1][2]
Experimental Protocols
The following are detailed, generalized protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These may require optimization for specific instrumentation and laboratory conditions.
HPLC-UV Method
1. Instrumentation:
-
Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector or equivalent.[7]
-
Empower 3 software for data acquisition and processing.[7]
2. Chromatographic Conditions:
-
Column: Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% orthophosphoric acid in water (Solvent A) and 0.1% orthophosphoric acid in acetonitrile (Solvent B) in a 55:45 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm (based on a novel aminothiazole derivative, may require optimization for this compound).[7]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the sample to be tested in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
LC-MS/MS Method
1. Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a UHPLC system (e.g., LCMS-8040).[8]
-
Electrospray ionization (ESI) source.[9]
2. Chromatographic Conditions:
-
Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: +5500 V.[9]
-
Source Temperature: 500 °C.
-
Multiple Reaction Monitoring (MRM): Specific transitions for this compound and any known impurities need to be determined by infusing a standard solution into the mass spectrometer.
4. Sample Preparation:
-
Sample preparation follows a similar procedure to the HPLC-UV method, but typically requires more dilute solutions due to the higher sensitivity of the instrument.
-
Ensure the final sample solvent is compatible with the initial mobile phase conditions to ensure good peak shape.
Workflow and Decision Diagrams
To visualize the analytical process and aid in the selection between HPLC-UV and LC-MS/MS, the following diagrams are provided.
Caption: Analytical workflow for purity validation.
Caption: Decision tree for method selection.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. benchchem.com [benchchem.com]
- 3. rajithperera.com [rajithperera.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 2-(1,3-Dioxolan-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Thiazole Intermediate
The compound 2-(1,3-Dioxolan-2-yl)thiazole is a valuable building block in medicinal chemistry and drug development, serving as a masked form of 2-formylthiazole. The thiazole ring is a core structure in numerous pharmaceuticals, and the protected aldehyde at the 2-position allows for a wide range of subsequent chemical modifications. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily involves two key transformations: the introduction of a formyl group or its precursor at the 2-position of the thiazole ring, and the subsequent protection of this aldehyde as a cyclic acetal (dioxolane). The choice of formylation method significantly influences the overall efficiency, scalability, and substrate compatibility of the synthesis. This guide will explore and compare the following pathways:
-
Route 1: Grignard Reaction of 2-Bromothiazole followed by Formylation and Acetalization. This classic organometallic approach offers a reliable and high-yielding pathway.
-
Route 2: Vilsmeier-Haack Formylation of Thiazole followed by Acetalization. A direct electrophilic substitution method suitable for electron-rich heterocycles.
-
Route 3: Hantzsch Thiazole Synthesis followed by Acetalization. A foundational method for constructing the thiazole ring itself, with the potential for direct incorporation of the desired functionality.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Vilsmeier-Haack Reaction | Route 3: Hantzsch Thiazole Synthesis |
| Starting Materials | 2-Bromothiazole, Magnesium, DMF, Ethylene Glycol | Thiazole, DMF, POCl₃, Ethylene Glycol | α-Haloaldehyde/ketone, Thioamide, Ethylene Glycol |
| Overall Yield | High | Moderate to Good | Generally High |
| Reaction Steps | 3 | 2 | 2 |
| Key Intermediate | 2-Formylthiazole | 2-Formylthiazole | Substituted Thiazole |
| Scalability | Readily scalable | Scalable with caution due to exothermic nature | Well-established for large-scale synthesis |
| Substrate Scope | Dependent on Grignard reagent stability | Limited to electron-rich thiazoles | Broad scope for substituted thiazoles |
| Reagent Toxicity/Hazards | Grignard reagents are moisture-sensitive and flammable. | POCl₃ is corrosive and reacts violently with water. | α-Halocarbonyls can be lachrymatory and toxic. |
Detailed Experimental Protocols
Route 1: Grignard Reaction of 2-Bromothiazole, Formylation, and Acetalization
This route provides a robust method for the synthesis of 2-formylthiazole, which is then protected. The Grignard exchange reaction is a key step and has been shown to be efficient for industrial applications.[1]
Step 1: Synthesis of 2-Formylthiazole via Grignard Reaction
-
Reagents: 2-Bromothiazole, Magnesium turnings, Dry THF, N,N-Dimethylformamide (DMF).
-
Protocol: To a flame-dried flask under an inert atmosphere, add magnesium turnings. A solution of 2-bromothiazole in dry THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath and a solution of DMF in dry THF is added dropwise. The reaction is stirred for several hours at room temperature, then quenched with saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure. The crude 2-formylthiazole is purified by column chromatography.
-
Yield: High yields are reported for this formylation step.[1]
Step 2: Acetalization of 2-Formylthiazole
-
Reagents: 2-Formylthiazole, Ethylene glycol, p-Toluenesulfonic acid (catalyst), Toluene.
-
Protocol: A solution of 2-formylthiazole, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting this compound is typically of high purity.[2][3]
Route 2: Vilsmeier-Haack Formylation of Thiazole and Acetalization
The Vilsmeier-Haack reaction is a direct method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5][6][7][8]
Step 1: Synthesis of 2-Formylthiazole via Vilsmeier-Haack Reaction
-
Reagents: Thiazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Protocol: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to DMF with stirring to form the Vilsmeier reagent. To this reagent, a solution of thiazole in DMF is added dropwise, maintaining a low temperature. The reaction mixture is then stirred at an elevated temperature for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude 2-formylthiazole is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
-
Yield: Moderate to good yields are typically obtained.[5]
Step 2: Acetalization of 2-Formylthiazole
-
The protocol for the acetalization of 2-formylthiazole is identical to the one described in Route 1, Step 2.
Route 3: Hantzsch Thiazole Synthesis and Subsequent Acetalization
The Hantzsch synthesis is a versatile method for the construction of the thiazole ring itself from an α-haloketone and a thioamide.[9] By choosing an appropriate α-haloacetaldehyde acetal as the starting material, the desired product can be obtained in a convergent manner.
Step 1: Hantzsch Synthesis of this compound
-
Reagents: 2-Bromo-1,1-diethoxyethane (or another α-haloacetaldehyde acetal), Thioformamide.
-
Protocol: A solution of 2-bromo-1,1-diethoxyethane and thioformamide in a suitable solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) and ethylene glycol in toluene and heated at reflux with a Dean-Stark trap to facilitate the formation of the dioxolane ring through transacetalization and cyclization. The workup procedure is similar to that described in Route 1, Step 2.
-
Yield: This method is known for providing good to excellent yields of thiazole derivatives.[9]
Visualization of Synthetic Pathways
Caption: Comparative workflow of the three main synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired scale of production, and tolerance of functional groups in more complex substrates.
-
Route 1 (Grignard Reaction) is a highly reliable and scalable method, particularly when starting from the readily available 2-bromothiazole. Its high yield makes it an attractive option for large-scale synthesis.
-
Route 2 (Vilsmeier-Haack Reaction) offers a more direct approach from the parent thiazole, reducing the number of synthetic steps. However, the use of phosphorus oxychloride requires careful handling, and yields can be more variable depending on the substrate.
-
Route 3 (Hantzsch Synthesis) is a powerful tool for constructing the thiazole ring itself and can be adapted to directly install the desired protected aldehyde. This route is particularly advantageous when substituted thiazole analogs are the target.
Each of these routes provides a viable pathway to the target molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Comparative Analysis of 2-(1,3-Dioxolan-2-yl)thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 2-(1,3-dioxolan-2-yl)thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and provides visual representations of relevant chemical and biological processes.
The thiazole ring is a well-established pharmacophore found in numerous clinically approved drugs. The incorporation of a 2-(1,3-dioxolan-2-yl) moiety introduces a protected aldehyde equivalent, which can influence the compound's physicochemical properties, such as solubility and metabolic stability, and modulate its biological activity. While a comprehensive comparative study on a diverse series of this compound derivatives is not extensively available in the public domain, this guide compiles and compares data from studies on structurally related thiazole derivatives to provide valuable insights into their potential applications.
Performance Comparison of Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables present quantitative data on the anticancer and enzyme inhibitory activities of various thiazole derivatives, including some with moieties structurally related to the 2-(1,3-dioxolan-2-yl) group.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones against human cancer cell lines. While not exact this compound derivatives, these compounds feature a related heterocyclic system and provide a basis for understanding structure-activity relationships.
Table 1: In Vitro Cytotoxicity of Thiazole-4[5H]-one Derivatives [1]
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) |
| 4a | H | MCF-7 | > 50 |
| HepG2 | > 50 | ||
| 4b | Br | MCF-7 | 12.31 ± 0.78 |
| HepG2 | 21.54 ± 1.32 | ||
| 4c | N=N-Ph | MCF-7 | 2.57 ± 0.16 |
| HepG2 | 7.26 ± 0.44 | ||
| 5 | OAc | MCF-7 | 31.25 ± 2.11 |
| HepG2 | 43.81 ± 3.17 | ||
| Staurosporine (Standard) | - | MCF-7 | 6.77 ± 0.41 |
| HepG2 | 8.4 ± 0.51 |
IC₅₀: The concentration of the compound that inhibits 50% of cancer cell growth.
Enzyme Inhibitory Activity
Thiazole derivatives have also been investigated as inhibitors of various enzymes. The table below presents the inhibitory activity of a series of 2-thio-diarylimidazole derivatives containing a thiazole moiety against cyclooxygenase (COX) enzymes.
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Thiazole-Containing Imidazole Derivatives [2][3]
| Compound | Substitution | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1 | Unsubstituted | 60.9 | 88.0 |
| 2 | 4-F on phenyl at N1 | 68.5 | 73.0 |
| 3 | 4-F on phenyl at C5 | 63.2 | 79.1 |
| 4 | 4-Cl on phenyl at N1 | 77.2 | 82.7 |
| 5 | 4-Cl on phenyl at C5 | 72.4 | 75.2 |
| 6 | 4-OCH₃ on phenyl at N1 | 80.1 | 82.8 |
| 7 | 4-OCH₃ on phenyl at C5 | 75.3 | 78.5 |
| 8 | 4-OCH₃ on both phenyls | 79.5 | 80.2 |
| 9 | 4-NO₂ on phenyl at N1 | 85.0 | 57.9 |
| SC-560 (Standard) | - | 97.2 | 98.2 |
Inhibition percentage at a concentration of 10 µM.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used to obtain the data presented above.
Synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones[1]
A mixture of the appropriate thiosemicarbazone (2a-c) (0.01 mol) and chloroacetic acid (0.01 mol) in glacial acetic acid (30 mL) containing anhydrous sodium acetate (0.02 mol) was refluxed for 6-8 hours. The reaction mixture was then cooled and poured into crushed ice. The resulting solid was filtered, washed with water, dried, and recrystallized from an appropriate solvent to yield the final compounds (4a-c).
In Vitro Cytotoxicity Assay (MTT Assay)[1]
Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates. After 24 hours, the cells were treated with different concentrations of the synthesized compounds for 48 hours. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
In Vitro COX-1/COX-2 Inhibition Assay[2][3]
The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate. The absorbance of the colored product was measured spectrophotometrically. The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds with the control wells.
Visualizing Methodologies and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and logical relationships.
Caption: Synthetic workflow for the preparation of thiazole-4[5H]-one derivatives.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
References
biological activity of 2-(1,3-Dioxolan-2-yl)thiazole versus other thiazole analogues
A comprehensive analysis of the biological activities of various thiazole derivatives, with a focus on their anticancer and antimicrobial properties. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Note: While this guide provides a broad comparison of various thiazole analogues, a comprehensive literature search did not yield specific biological activity data for 2-(1,3-Dioxolan-2-yl)thiazole . Therefore, a direct comparison of this specific compound with other thiazole derivatives is not possible at this time. The following sections present a comparative analysis of other thiazole analogues for which significant biological data is available.
Introduction to Thiazole and its Derivatives
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a common feature in numerous natural and synthetic compounds with a wide range of pharmacological activities. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their versatile structure allows for various substitutions, leading to a broad spectrum of biological effects and making them promising candidates for drug discovery and development.
Anticancer Activity of Thiazole Analogues
Numerous studies have demonstrated the potent anticancer activity of various thiazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase II.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [1] |
| MCF-7 (Breast) | 17.77 µg/mL | [1] | |
| Hela (Cervical) | 29.65 µg/mL | [1] | |
| HCT-116 (Colon) | 32.68 µg/mL | [1] | |
| Phthalimide-Thiazole 5b | MCF-7 (Breast) | 0.2 | [2] |
| Phthalimide-Thiazole 5k | MDA-MB-468 (Breast) | 0.6 | [2] |
| Phthalimide-Thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 | [2] |
DIPTH: 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile
Key Signaling Pathways in Anticancer Activity
Thiazole derivatives exert their anticancer effects through various signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Antimicrobial Activity of Thiazole Analogues
Thiazole derivatives have also demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes or disruption of the microbial cell membrane.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Ethyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | 200 | |
| 2-Phenyl-1,3-thiazole derivative 11 | S. aureus, E. coli, A. niger | 150-200 | |
| 2-Phenyl-1,3-thiazole derivative 12 | S. aureus, E. coli, A. niger | 125-150 | |
| Benzo[d]thiazole derivative 13 | S. aureus, E. coli, A. niger | 50-75 | |
| Benzo[d]thiazole derivative 14 | S. aureus, E. coli, A. niger | 50-75 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogue and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the thiazole analogue, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the cleaved substrate. The increase in signal is proportional to the caspase-3 activity.
DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
DNA Extraction: Extract genomic DNA from cells treated with the thiazole analogue.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the thiazole analogue.
-
Incubation: Incubate the reaction mixture to allow the enzyme to relax the supercoiled DNA.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilution: Prepare serial dilutions of the thiazole analogue in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Thiazole and its derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of new therapeutic agents. The data presented in this guide highlight the potent anticancer and antimicrobial activities of various thiazole analogues. While specific biological data for this compound is currently unavailable, the broader investigation of the thiazole scaffold continues to be a promising area of research for the discovery of novel drugs. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
spectroscopic comparison of 2-(1,3-Dioxolan-2-yl)thiazole with its precursors
A detailed spectroscopic analysis of 2-(1,3-Dioxolan-2-yl)thiazole and its precursors, 2-formylthiazole and ethylene glycol, provides valuable insights into the chemical transformations occurring during its synthesis. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by experimental protocols.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the reaction and confirming the identity and purity of the synthesized product.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Predicted: 7.8 (d, 1H), 7.4 (d, 1H), 6.1 (s, 1H), 4.1 (m, 4H) | Predicted: 168 (C2-thiazole), 144 (C4-thiazole), 122 (C5-thiazole), 101 (acetal C), 65 (dioxolane CH₂) | Predicted: ~2900 (C-H), ~1600 (C=N), ~1100 (C-O) | Predicted: 157 (M⁺) |
| 2-Formylthiazole | 9.98 (s, 1H, CHO), 8.15 (d, 1H, H4), 8.05 (d, 1H, H5) | 184.4 (CHO), 170.1 (C2), 146.3 (C4), 127.9 (C5) | 2920 (C-H), 1690 (C=O), 1505, 1415, 1310 | 113 (M⁺), 112, 85, 58 |
| Ethylene Glycol | 3.72 (s, 4H, CH₂), 2.5 (br s, 2H, OH) | 63.9 (CH₂) | 3330 (O-H, broad), 2940, 2870 (C-H), 1080, 1040 (C-O) | 62 (M⁺), 61, 43, 33, 31 |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Formylthiazole
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure: A mixture of 2-formylthiazole (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Liquid samples are analyzed as a thin film between NaCl or KBr plates. Solid samples are prepared as KBr pellets.[2] The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The samples are introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.[3][4]
Visualizing the Synthesis and Workflow
The following diagrams illustrate the synthetic pathway and the experimental workflow for the spectroscopic comparison.
References
A Comparative Guide to Confirming the Structure of 2-(1,3-Dioxolan-2-yl)thiazole using 1H and 13C NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive methodology for the structural confirmation of 2-(1,3-Dioxolan-2-yl)thiazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of expected chemical shifts, derived from foundational data of thiazole and 1,3-dioxolane moieties, against which experimental data can be evaluated. Detailed experimental protocols and a logical workflow for structural elucidation are also provided.
The target molecule, this compound (CAS No. 24295-04-3), is composed of a thiazole ring substituted at the 2-position with a 1,3-dioxolane ring. NMR spectroscopy is an essential analytical technique to verify this structure by identifying the chemical environment and connectivity of each hydrogen and carbon atom.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are predicted based on the known values for unsubstituted thiazole and 1,3-dioxolane, with adjustments for the electronic effects of the substituents. The thiazole ring is an aromatic system, and its protons are expected to appear in the aromatic region of the ¹H NMR spectrum (typically 7-9 ppm). The dioxolane ring contains aliphatic protons which will resonate further upfield.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-4' (Thiazole) | ~7.8 - 8.0 | Doublet | 1H | Coupled to H-5' |
| H-5' (Thiazole) | ~7.3 - 7.5 | Doublet | 1H | Coupled to H-4' |
| H-2 (Dioxolane) | ~6.0 - 6.2 | Singlet | 1H | Acetal proton, deshielded by two oxygens and the thiazole ring |
| H-4, H-5 (Dioxolane) | ~4.0 - 4.2 | Multiplet | 4H | Methylene protons of the dioxolane ring |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2' (Thiazole) | ~165 - 170 | Attached to the dioxolane ring and nitrogen |
| C-4' (Thiazole) | ~143 - 145 | Aromatic CH |
| C-5' (Thiazole) | ~120 - 122 | Aromatic CH |
| C-2 (Dioxolane) | ~102 - 105 | Acetal carbon, significantly downfield |
| C-4, C-5 (Dioxolane) | ~65 - 67 | Methylene carbons of the dioxolane ring |
Note: Predicted values are based on typical ranges for thiazole and dioxolane derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural confirmation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shifts to 0.00 ppm.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Process the data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Typical acquisition parameters for a proton-decoupled spectrum:
-
Spectral Width: 0 to 200 ppm
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
4. 2D NMR Spectroscopy (Optional but Recommended):
-
To unambiguously assign the proton and carbon signals and confirm connectivity, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Mandatory Visualization
The logical workflow for confirming the structure of this compound using NMR is illustrated below.
Caption: Workflow for NMR Structure Confirmation.
Conclusion
The structural confirmation of this compound is achieved by comparing the experimental ¹H and ¹³C NMR data with the predicted values. The presence of two distinct aromatic protons with appropriate doublet splitting will confirm the 1,3-disubstituted thiazole ring. A downfield singlet integrating to one proton and a four-proton multiplet will be characteristic of the dioxolane ring's acetal and methylene protons, respectively. In the ¹³C NMR spectrum, the observation of five distinct carbon signals, including a significantly downfield acetal carbon, will provide further evidence for the proposed structure. A strong correlation between the experimental and predicted data, as outlined in the tables above, will serve as definitive proof of the successful synthesis and purity of this compound.
A Comparative Guide to the Selectivity of a Novel Pyrano[2,3-d]thiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile (DIPTH), against a panel of human cancer cell lines and a normal human cell line. The data presented offers insights into the compound's selectivity, a critical parameter in drug discovery and development. While the term "cross-reactivity" is traditionally associated with immunoassays and receptor binding studies, in the context of cytotoxicity, we will be assessing the compound's "selectivity" or "differential cytotoxicity" across various cell types.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of DIPTH and the standard chemotherapeutic drug, Doxorubicin, were evaluated against five human cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), epithelioid carcinoma (Hela), and a normal human lung fibroblast cell line (WI-38). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | HepG-2 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | Hela IC50 (µg/mL) | WI-38 IC50 (µg/mL) |
| DIPTH | 14.05 | 32.68 | 17.77 | 29.65 | 36.17 |
| Doxorubicin | 4.50 | 5.23 | 4.17 | 5.57 | 6.72 |
Data extracted from a study on a novel pyrano[2,3-d]thiazole derivative.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: The human cancer cell lines (HepG-2, HCT-116, MCF-7, Hela) and the normal cell line (WI-38) were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound (DIPTH) and the standard drug (Doxorubicin) and incubated for 72 hours.
-
MTT Addition: After the treatment period, the medium was removed, and 28 µL of a 2 mg/mL solution of MTT was added to each well. The plates were then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and the insoluble purple formazan crystals formed by viable cells were dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The plates were incubated for an additional 15 minutes with shaking to ensure complete solubilization of the formazan. The absorbance was then measured on a microplate reader at a wavelength of 492 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Mandatory Visualization
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Signaling Pathway: Topoisomerase II Inhibition
The investigated pyrano[2,3-d]thiazole derivative is suggested to act as a topoisomerase II inhibitor.[1] Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6][7] Inhibitors of topoisomerase II trap the enzyme in a covalent complex with DNA, leading to double-strand breaks and subsequently inducing apoptosis.[8][9]
Caption: Proposed mechanism of action via Topoisomerase II inhibition.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analytical Methods for a Novel Indole-Thiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics, such as new indole-thiazole derivatives, necessitates robust and reliable quantitative analytical methods for pharmacokinetics, quality control, and dosage form analysis. This guide provides an objective comparison of three common analytical techniques for the quantification of a novel indole-thiazole derivative: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The information presented is based on established validation parameters and performance data from analytical studies of similar compounds.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample matrix complexity. The following table summarizes the typical performance characteristics of the three methods for the quantitative analysis of a novel indole-thiazole derivative.
| Validation Parameter | HPLC-UV | HPLC-MS/MS | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95-105%[1] | 98-102% | 99-101% |
| Precision (%RSD) | |||
| - Intra-day | < 2% | < 1.5% | < 1% |
| - Inter-day | < 3% | < 2% | < 1.5% |
| Lower Limit of Quantification (LLOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL[2] | ~0.05-0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | ~1000-2000 µg/mL | ~500-1000 ng/mL | ~500-1000 ng/mL |
| Selectivity/Specificity | Moderate | High | Very High |
| Matrix Effect | Not applicable | Potential for ion suppression/enhancement | Potential for ion suppression/enhancement |
| Sample Throughput | Low to Moderate | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Instrument Complexity | Low | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for each of the compared techniques.
HPLC-UV Method
This method is often employed for routine analysis and in vitro dissolution studies due to its simplicity and cost-effectiveness.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorption maximum of the indole-thiazole derivative (typically in the range of 280-350 nm).[1]
Sample Preparation:
-
Accurately weigh and dissolve the novel indole-thiazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For unknown samples, dilute with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
System suitability
-
Linearity and range
-
Accuracy and precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Selectivity
-
Robustness
-
Stability of solutions
HPLC-MS/MS Method
This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for bioanalytical applications where low concentrations of the analyte are expected in complex biological matrices.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Sample Preparation (for Plasma Samples):
-
Prepare stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Spike blank plasma with known concentrations of the analyte to prepare calibration standards and quality control samples.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.
Validation Parameters to be Assessed:
-
All parameters for HPLC-UV plus:
-
Matrix effect
-
Recovery
-
Carryover
UPLC-MS/MS Method
UPLC-MS/MS provides the highest sensitivity, resolution, and throughput, making it the gold standard for demanding bioanalytical studies and high-throughput screening.
Instrumentation:
-
UPLC system coupled to a high-sensitivity tandem mass spectrometer.
-
Sub-2 µm particle size analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A faster gradient can be employed due to the higher pressure tolerance of the UPLC system.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Similar to HPLC-MS/MS but with potentially faster scan speeds and higher sensitivity settings.
Sample Preparation:
-
The same as for HPLC-MS/MS, although smaller sample volumes may be feasible due to the higher sensitivity of the method.
Validation Parameters to be Assessed:
-
Same as for HPLC-MS/MS.
Method Validation Workflow
The validation of a quantitative analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation.
Caption: A flowchart outlining the key stages of analytical method development, validation, and sample analysis.
Conclusion
The selection of an appropriate quantitative analytical method for a novel indole-thiazole derivative is a critical decision in the drug development process. HPLC-UV offers a cost-effective solution for routine analysis of bulk drug substance and formulated products. For bioanalytical applications requiring high sensitivity and selectivity, HPLC-MS/MS is a robust and reliable choice. UPLC-MS/MS provides the highest performance in terms of sensitivity, speed, and resolution, making it ideal for demanding studies with low analyte concentrations or high sample throughput requirements. The detailed protocols and validation workflow provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Safety Operating Guide
Safe Disposal of 2-(1,3-Dioxolan-2-yl)thiazole: A Guide for Laboratory Professionals
The proper disposal of 2-(1,3-Dioxolan-2-yl)thiazole, a heterocyclic organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][2] In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.[1]
Recommended Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.[1][3][4]
Due to the lack of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following general procedures, based on information for similar chemical structures, should be followed:
-
Containerization : The waste material should be stored in its original container or a clearly labeled, sealed, and appropriate waste container.[3] Do not mix with other waste streams unless explicitly instructed to do so by the waste disposal service.[3]
-
Professional Disposal : Contact a certified chemical waste disposal company to arrange for pickup and disposal. Inform them of the chemical's identity and any known hazards. The most common method for disposal of such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data for Disposal
Table 1: General Disposal Information
| Parameter | Recommendation |
| Primary Disposal Method | Incineration by a licensed waste disposal company |
| Container Type | Original or properly labeled, sealed container |
| Waste Segregation | Keep separate from other chemical waste |
| Regulatory Compliance | Adhere to all local, state, and federal regulations |
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or decomposition of this compound prior to disposal are not documented in available safety literature. Therefore, attempting to neutralize or treat this chemical in the lab is not recommended. The most prudent course of action is to entrust its disposal to professionals.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-(1,3-Dioxolan-2-yl)thiazole
This guide provides comprehensive safety and logistical information for the handling of 2-(1,3-Dioxolan-2-yl)thiazole, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment during the handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against chemical splashes.[1][2] |
| Face Shield | Worn over goggles | Recommended for tasks with a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental chemical contact.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the compound as a powder or in poorly ventilated areas to prevent inhalation.[1] |
| Footwear | Closed-toe Shoes | - | Protects feet from spills.[2] |
Experimental Protocol: Safe Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Prepare all necessary equipment and reagents before commencing work.
-
Ensure the work area is clean and free of clutter.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.[2]
-
If a significant splash risk exists, wear a face shield over the goggles.[1][2]
-
Wear nitrile gloves, ensuring they are free of defects.[1][2]
3. Handling this compound:
-
Conduct all handling of the compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Handle the compound in a manner that prevents the generation of aerosols or dust.
-
Use appropriate, clean glassware and tools.
4. Post-Handling and Waste Disposal:
-
Properly label and seal all containers with the compound.
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly closed, properly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the appropriate environmental health and safety (EHS) department.
-
Ensure adequate ventilation during cleanup.
Disposal:
-
All waste containing this compound, including empty containers, must be treated as hazardous waste.[4]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]
-
Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[2] Do not mix with other waste streams.[2]
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
